2-(Chloro(4-chlorophenyl)methyl)pyridine
Descripción
BenchChem offers high-quality 2-(Chloro(4-chlorophenyl)methyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloro(4-chlorophenyl)methyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[chloro-(4-chlorophenyl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-10-6-4-9(5-7-10)12(14)11-3-1-2-8-15-11/h1-8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOZASAAOCISAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931432 | |
| Record name | 2-[Chloro(4-chlorophenyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142404-69-1 | |
| Record name | Pyridine, 2-(chloro(4-chlorophenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142404691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[Chloro(4-chlorophenyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of 2-(Chloro(4-chlorophenyl)methyl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2-(Chloro(4-chlorophenyl)methyl)pyridine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details two primary methodologies for the synthesis of its immediate precursor, (4-chlorophenyl)(pyridin-2-yl)methanol, followed by a protocol for its chlorination to the final product. Quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Logical relationships and experimental workflows are illustrated using Graphviz diagrams.
Introduction
2-(Chloro(4-chlorophenyl)methyl)pyridine is a crucial building block in medicinal chemistry, notably in the development of antihistaminic agents. The efficient and scalable synthesis of this compound is of significant interest. This guide explores two well-established routes to its precursor alcohol, (4-chlorophenyl)(pyridin-2-yl)methanol: a two-step oxidation-reduction pathway and a Grignard reaction-based approach. The final section details the chlorination of the alcohol to yield the target compound.
Synthesis of the Precursor: (4-Chlorophenyl)(pyridin-2-yl)methanol
Two principal pathways for the synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol are presented below.
Pathway 1: Two-Step Oxidation and Reduction
This method involves the oxidation of 2-(p-chlorobenzyl)pyridine to the intermediate ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, followed by its reduction to the desired alcohol.[1][2]
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Oxidation | 2-(p-chlorobenzyl)pyridine | Potassium Permanganate | Water | 85-95 | 4-6 | 60-97 | [1][2] |
| Reduction | (4-chlorophenyl)(pyridin-2-yl)methanone | Sodium Borohydride | Ethanol/Methanol | Room Temperature | 2-6 | High | [1][2] |
Step 1: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone (Oxidation) [1]
-
To a reaction vessel, add 25 g of 2-(p-chlorobenzyl)pyridine and 100 mL of water.
-
While stirring, heat the mixture to 85°C.
-
In batches, add 30 g of potassium permanganate, ensuring the temperature does not exceed 95°C.
-
Maintain the reaction at 85-95°C for 4 hours.
-
After the incubation period, add 1 mL of methanol to quench any excess permanganate and stir for an additional 10 minutes.
-
Cool the mixture to 60°C and add 75 mL of ethyl acetate.
-
Continue cooling to 30°C and perform suction filtration.
-
Wash the filter cake with 50 mL of ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with 50 mL of ethyl acetate.
-
Combine the organic layers, wash with 100 mL of water, and concentrate under reduced pressure to yield the ketone.
Step 2: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol (Reduction) [1]
-
Dissolve the (4-chlorophenyl)(pyridin-2-yl)methanone obtained in the previous step in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, such as sodium borohydride, in portions while maintaining the temperature at room temperature.
-
Stir the reaction mixture for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the solution.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (4-chlorophenyl)(pyridin-2-yl)methanol.
Pathway 2: Grignard Reaction
This approach provides a more direct, one-pot synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol.[1]
| Starting Materials | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| p-chlorobromobenzene, 2-Cyanopyridine | Magnesium | Anhydrous THF | -5 to 25 | Not specified | 75 | [1] |
-
Prepare the Grignard reagent, 4-chlorophenylmagnesium bromide, by reacting p-chlorobromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere. A crystal of iodine can be used for activation.
-
In a separate reaction vessel, dissolve 2-cyanopyridine in anhydrous THF.
-
Cool the 2-cyanopyridine solution to a temperature between -5°C and 25°C.
-
Slowly add the prepared Grignard reagent to the 2-cyanopyridine solution.
-
After the addition is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic phases and wash sequentially with water and saturated saline.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., 40% ethyl acetate/hexane) to yield (4-chlorophenyl)(pyridin-2-yl)methanol.
References
physicochemical properties of 2-(Chloro(4-chlorophenyl)methyl)pyridine
An in-depth technical guide to the , designed for researchers, scientists, and drug development professionals.
Introduction
2-(Chloro(4-chlorophenyl)methyl)pyridine, with the CAS Number 142404-69-1, is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a pyridine ring and a chlorophenyl group, makes it a potential scaffold for the development of various therapeutic agents. Understanding its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for chemical modification and interaction with biological targets. This document provides a comprehensive overview of the known physicochemical data for this compound, details common experimental protocols for property determination, and illustrates a typical characterization workflow.
Physicochemical Properties
The following table summarizes the key .
| Property | Value | Source |
| IUPAC Name | 2-[chloro-(4-chlorophenyl)methyl]pyridine | [] |
| CAS Number | 142404-69-1 | [][2][3] |
| Molecular Formula | C₁₂H₉Cl₂N | [][2][3] |
| Molecular Weight | 238.11 g/mol | [][2] |
| Boiling Point | 338.7 ± 32.0 °C at 760 mmHg | [] |
| Density | 1.279 g/cm³ | [] |
| Physical Form | Solid, semi-solid, lump, or liquid | |
| Purity | ≥95% | [][3] |
| Storage Conditions | 2-8°C, Inert atmosphere | [2] |
| SMILES | C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)Cl | [] |
| InChI | InChI=1S/C12H9Cl2N/c13-10-6-4-9(5-7-10)12(14)11-3-1-2-8-15-11/h1-8,12H | [][3] |
| InChI Key | JJOZASAAOCISAR-UHFFFAOYSA-N | [] |
Experimental Protocols
The determination of physicochemical properties is crucial for chemical and pharmaceutical development.[4] While specific experimental data for some properties of 2-(Chloro(4-chlorophenyl)methyl)pyridine are not publicly available, this section outlines standard, high-throughput experimental methodologies that can be employed for their determination.[5]
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (Kₒw or P) is a measure of a compound's lipophilicity and is a critical parameter in drug design.[4][6]
Shake-Flask Method (OECD Guideline 107)
-
Preparation of Solutions: Prepare a stock solution of the test compound in 1-octanol that is pre-saturated with water. Also, prepare a volume of water pre-saturated with 1-octanol. The concentration of the test substance should not exceed 0.01 mol/L.
-
Partitioning: Place a known volume of the octanol solution and the aqueous phase (typically in a 1:1 or 2:1 volume ratio) into a temperature-controlled vessel (e.g., a separatory funnel).
-
Equilibration: Shake the vessel vigorously for a set period (e.g., 15-30 minutes) to allow for the partitioning of the solute between the two phases. After shaking, centrifuge the vessel to ensure complete phase separation.
-
Analysis: Carefully separate the two phases. Determine the concentration of the test substance in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is vital for understanding a compound's ionization state at different pH values, which affects its solubility and permeability.[6][7]
Potentiometric Titration Method (OECD Guideline 112)
-
Sample Preparation: Dissolve an accurately weighed amount of the test substance in a suitable solvent, typically purified water or a water-cosolvent mixture (e.g., water-methanol) if solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.
-
Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH), depending on the nature of the test substance. Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point(s) on the curve. For complex molecules, specialized software can be used to derive pKa values from the titration data.
Determination of Aqueous Solubility
Solubility is a critical property that influences a drug's bioavailability.[4]
Shake-Flask Method (OECD Guideline 105)
-
Sample Preparation: Add an excess amount of the solid test substance to a known volume of purified water in a flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the solid phase from the saturated aqueous solution.
-
Concentration Measurement: Determine the concentration of the test substance in the clear aqueous phase using a validated analytical technique (e.g., HPLC, LC-MS).
-
Result: The measured concentration represents the aqueous solubility of the compound at the specified temperature.
Workflow Visualization
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound like 2-(Chloro(4-chlorophenyl)methyl)pyridine. This process is fundamental in early-stage drug discovery and development to assess the viability of a chemical entity.
Caption: Workflow for Physicochemical Characterization.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-(Chloro(4-chlorophenyl)methyl)pyridine | CAS:142404-69-1 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pacificbiolabs.com [pacificbiolabs.com]
Technical Guide: 2-(Chloro(4-chlorophenyl)methyl)pyridine (CAS 142404-69-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloro(4-chlorophenyl)methyl)pyridine, with CAS number 142404-69-1, is a key chemical intermediate, primarily recognized for its role in the synthesis of the second-generation histamine H1 receptor antagonist, Bepotastine.[1][2] Bepotastine is clinically used for the treatment of allergic conditions such as allergic rhinitis and urticaria.[2] The optical purity of the intermediates in the synthesis of Bepotastine is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API).[2] This technical guide provides a comprehensive overview of the synthesis, properties, and handling of 2-(Chloro(4-chlorophenyl)methyl)pyridine.
Chemical and Physical Properties
While extensive peer-reviewed data on the physicochemical properties of this specific intermediate is limited, the following information has been compiled from chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉Cl₂N | BOC Sciences, Pharmaffiliates |
| Molecular Weight | 238.11 g/mol | BOC Sciences, Pharmaffiliates |
| IUPAC Name | 2-[chloro(4-chlorophenyl)methyl]pyridine | BOC Sciences |
| Synonyms | 2-(4,alpha-Dichlorobenzyl)pyridine, Pyridine, 2-[chloro(4-chlorophenyl)methyl]- | BOC Sciences |
| Appearance | Liquid | CymitQuimica |
| Purity | Typically >95% | BOC Sciences |
| Storage Conditions | 2-8°C, under inert atmosphere | Pharmaffiliates, BLDpharm |
Synthesis
The primary route for the synthesis of 2-(Chloro(4-chlorophenyl)methyl)pyridine involves the chlorination of its corresponding alcohol precursor, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. This reaction is a critical step in the overall synthesis of Bepotastine.
Experimental Protocol: Chlorination of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol
This protocol is based on synthetic routes described in patents for the preparation of Bepotastine intermediates.[1][2]
Materials:
-
(S)-(4-chlorophenyl)(pyridin-2-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (S)-(4-chlorophenyl)(pyridin-2-yl)methanol in an anhydrous aprotic solvent, such as dichloromethane, in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stir at a temperature between 0°C and room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-[chloro(4-chlorophenyl)methyl]pyridine.[2]
// Nodes A [label="(S)-(4-chlorophenyl)(pyridin-2-yl)methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2-(Chloro(4-chlorophenyl)methyl)pyridine\n(CAS 142404-69-1)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Ethyl 4-hydroxypiperidine-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Ethyl 4-[(S)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Bepotastine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label=" SOCl₂ / Dichloromethane ", color="#EA4335"]; B -> D [label=" Base ", color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [label=" Hydrolysis & further steps ", color="#EA4335"]; } idot Caption: Synthetic pathway to Bepotastine highlighting the formation of the title intermediate.
Biological Activity and Mechanism of Action
As a synthetic intermediate, 2-(Chloro(4-chlorophenyl)methyl)pyridine is not intended for direct biological application, and there is a lack of published data on its specific biological activity or mechanism of action. Its primary significance lies in its role as a precursor to Bepotastine.
Bepotastine, the final product derived from this intermediate, is a selective histamine H1 receptor antagonist.[2] It exerts its therapeutic effect by blocking the action of histamine on H1 receptors, thereby mitigating allergic symptoms. The stereochemistry of the chiral center in 2-(Chloro(4-chlorophenyl)methyl)pyridine is critical as it determines the enantiomeric purity of the final Bepotastine product, which is essential for its selective biological activity.[2]
// Nodes Histamine [label="Histamine", fillcolor="#F1F3F4", fontcolor="#202124"]; H1_Receptor [label="H1 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Allergic_Response [label="Allergic Response\n(e.g., itching, vasodilation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bepotastine [label="Bepotastine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Histamine -> H1_Receptor [label=" Binds to"]; H1_Receptor -> Allergic_Response [label=" Activates"]; Bepotastine -> H1_Receptor [label=" Blocks", arrowhead="tee"]; } idot Caption: Simplified mechanism of action of Bepotastine, the final product.
Experimental Workflows
The synthesis of Bepotastine from 2-(Chloro(4-chlorophenyl)methyl)pyridine involves a multi-step process. A generalized workflow is depicted below.
// Nodes Start [label="Start: (S)-(4-chlorophenyl)(pyridin-2-yl)methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Chlorination with SOCl₂", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Isolate 2-(Chloro(4-chlorophenyl)methyl)pyridine", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Condensation with\nEthyl 4-hydroxypiperidine-1-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Hydrolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Alkylation and further processing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Final Product: Bepotastine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [color="#EA4335"]; Step1 -> Intermediate [color="#EA4335"]; Intermediate -> Step2 [color="#34A853"]; Step2 -> Step3 [color="#34A853"]; Step3 -> Step4 [color="#34A853"]; Step4 -> Final [color="#34A853"]; } idot Caption: General workflow for the synthesis of Bepotastine from its precursors.
Safety and Handling
2-(Chloro(4-chlorophenyl)methyl)pyridine is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. It is reported to have lachrymatory properties, making handling in a well-ventilated fume hood essential.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(Chloro(4-chlorophenyl)methyl)pyridine is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of the antihistamine Bepotastine. Understanding its synthesis and handling is crucial for researchers and professionals involved in the development and manufacturing of this and other related pharmaceutical compounds. While data on its intrinsic biological activity is scarce, its role as a key building block is well-established in the patent literature. Further research into the properties of this intermediate could provide valuable insights for process optimization and the development of novel synthetic routes.
References
An In-depth Technical Guide to 2-[chloro-(4-chlorophenyl)methyl]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[chloro-(4-chlorophenyl)methyl]pyridine, a pyridine derivative with the IUPAC name 2-[chloro-(4-chlorophenyl)methyl]pyridine and CAS number 142404-69-1, is a key chemical intermediate primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structural features, comprising a pyridine ring and a substituted chlorophenyl group, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its significant role in the production of the second-generation antihistamine, bepotastine.
Physicochemical and Structural Data
Comprehensive, experimentally verified data for 2-[chloro-(4-chlorophenyl)methyl]pyridine is not widely available in public literature. The following tables summarize the available predicted and supplier-provided data.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₉Cl₂N | [1][2] |
| Molecular Weight | 238.11 g/mol | [1][2] |
| Physical Form | Solid or semi-solid or lump or liquid | |
| Boiling Point | 338.7 ± 32.0 °C (Predicted) | [3][4] |
| Density | 1.279 g/cm³ (Predicted) | [3][4] |
| Refractive Index | 1.597 (Predicted) | [3][4] |
| Storage Temperature | 2-8°C, under inert atmosphere |
Table 2: Structural Information
| Identifier | Value |
| IUPAC Name | 2-[chloro-(4-chlorophenyl)methyl]pyridine |
| CAS Number | 142404-69-1 |
| InChI Key | JJOZASAAOCISAR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)Cl)C(C2=CC=CC=N2)Cl |
Synthesis and Reactivity
2-[chloro-(4-chlorophenyl)methyl]pyridine is a pivotal intermediate in the multi-step synthesis of bepotastine. Its synthesis is typically achieved from (4-chlorophenyl)(pyridin-2-yl)methanol, which is in turn synthesized from precursors like 2-(p-chlorobenzyl)pyridine.
Experimental Protocol: Synthesis of 2-[chloro-(4-chlorophenyl)methyl]pyridine
This protocol describes the conversion of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol to its corresponding chloro derivative.
Materials:
-
(S)-(4-chlorophenyl)(pyridin-2-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Aprotic solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (S)-(4-chlorophenyl)(pyridin-2-yl)methanol in an aprotic solvent such as dichloromethane in a reaction vessel.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add thionyl chloride to the cooled solution while maintaining the temperature.
-
Stir the reaction mixture at a temperature between 0-20°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 2-[chloro-(4-chlorophenyl)methyl]pyridine.
Reactivity and Subsequent Transformations
The primary documented reaction of 2-[chloro-(4-chlorophenyl)methyl]pyridine is its O-alkylation with a piperidine derivative, a crucial step in the synthesis of bepotastine.
Experimental Protocol: Reaction with Ethyl 4-hydroxypiperidine-1-carboxylate
Materials:
-
2-[chloro-(4-chlorophenyl)methyl]pyridine hydrochloride
-
Ethyl 4-hydroxypiperidine-1-carboxylate
-
Base (e.g., sodium hydroxide)
-
Solvent
Procedure:
-
React 2-[chloro-(4-chlorophenyl)methyl]pyridine hydrochloride with Ethyl 4-hydroxypiperidine-1-carboxylate in a suitable solvent in the presence of a base.
-
The reaction yields Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate.
-
This product is then hydrolyzed with an alkali to obtain 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine, a direct precursor to bepotastine.
Role in Bepotastine Synthesis
The synthesis of bepotastine, a non-sedating H1-antagonist, relies heavily on the successful formation and subsequent reaction of 2-[chloro-(4-chlorophenyl)methyl]pyridine. The chirality of the final API is determined by the stereochemistry of the precursor, (S)-4-Chlorophenyl-2-pyridinylmethanol, making the synthetic steps involving this intermediate critical for the therapeutic efficacy of bepotastine.
Biological Activity
While primarily known as a synthetic intermediate, at least one source suggests that 2-[chloro-(4-chlorophenyl)methyl]pyridine possesses strong antifungal properties.[4] However, detailed studies and quantitative data on its biological activity are not extensively reported in the public domain. As it is a reactive intermediate, it is noted to have lachrymatory properties, necessitating careful handling in a laboratory setting.
Spectroscopic Data
Detailed, publicly available experimental spectroscopic data (NMR, IR, MS) for 2-[chloro-(4-chlorophenyl)methyl]pyridine is limited. Researchers are advised to consult commercial supplier documentation or perform their own analyses for detailed characterization.
Visualization of Synthetic Pathway
The following diagram illustrates the key synthetic transformations involving 2-[chloro-(4-chlorophenyl)methyl]pyridine in the context of bepotastine synthesis.
Caption: Synthetic pathway from (S)-(4-chlorophenyl)(pyridin-2-yl)methanol to Bepotastine.
Conclusion
2-[chloro-(4-chlorophenyl)methyl]pyridine is a crucial, albeit under-characterized, chemical intermediate. Its primary significance lies in its role in the industrial synthesis of bepotastine. While detailed public data on its physicochemical and spectroscopic properties are scarce, its synthetic route and reactivity are well-documented in the context of its application in pharmaceutical manufacturing. Further research into its potential biological activities, such as its reported antifungal properties, could open new avenues for its application. Professionals working with this compound should exercise caution due to its lachrymatory nature and ensure it is handled in a controlled laboratory environment.
References
An In-depth Technical Guide to 2-(Chloro(4-chlorophenyl)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2-(Chloro(4-chlorophenyl)methyl)pyridine. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific compound, this guide consolidates available information from chemical suppliers and patents and proposes a synthetic pathway based on established reactions for analogous structures. All quantitative data is presented in structured tables for clarity. Experimental protocols, where available for closely related compounds, are detailed to provide a foundational understanding for future research.
Chemical Identity and Physical Properties
2-(Chloro(4-chlorophenyl)methyl)pyridine is a halogenated pyridine derivative. Its core structure consists of a pyridine ring and a 4-chlorophenyl group linked by a chloromethyl bridge.
| Identifier | Value | Reference |
| IUPAC Name | 2-[chloro(4-chlorophenyl)methyl]pyridine | |
| CAS Number | 142404-69-1 | |
| Molecular Formula | C₁₂H₉Cl₂N | [1] |
| Molecular Weight | 238.11 g/mol | [1][] |
| InChI Key | JJOZASAAOCISAR-UHFFFAOYSA-N | |
| Synonyms | 2-(4,alpha-Dichlorobenzyl)pyridine, Pyridine, 2-[chloro(4-chlorophenyl)methyl]- | [] |
Table 1: Chemical Identifiers for 2-(Chloro(4-chlorophenyl)methyl)pyridine
| Property | Value | Reference |
| Physical Form | Solid, semi-solid, or lump | |
| Boiling Point | 338.7 ± 32.0 °C at 760 mmHg | [] |
| Density | 1.279 g/cm³ | [] |
| Storage Temperature | 2-8°C, under inert atmosphere |
Table 2: Physical and Storage Properties
Molecular Structure
A definitive crystal structure for 2-(Chloro(4-chlorophenyl)methyl)pyridine is not publicly available. However, the crystal structure of the related compound, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, reveals a dihedral angle of 74.34 (6)° between the benzene and pyridine rings. In the solid state, molecules of this analog are linked by O—H⋯N hydrogen bonds.[3] While this provides some insight into the potential conformation, the substitution of the hydroxyl group with a chlorine atom in the target molecule will alter the intermolecular interactions and potentially the crystal packing.
Proposed Synthesis
Proposed Experimental Protocol
Step 1: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone (Intermediate)
This step is adapted from a protocol for a similar oxidation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(4-chlorobenzyl)pyridine in water.
-
Oxidation: Heat the mixture to approximately 85°C with vigorous stirring. Add potassium permanganate portion-wise to control the exothermic reaction, maintaining the temperature below 95°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and quench any excess potassium permanganate with a suitable reducing agent (e.g., sodium bisulfite or methanol).
-
Extraction: Filter the manganese dioxide precipitate and extract the aqueous filtrate with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-(Chloro(4-chlorophenyl)methyl)pyridine
This is a proposed chlorination of the intermediate ketone.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (4-chlorophenyl)(pyridin-2-yl)methanone from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Chlorination: Add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at room temperature or below. A non-nucleophilic base (e.g., triethylamine or pyridine) may be required to scavenge the generated HCl.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully quench the excess chlorinating agent with ice-water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product may require purification by column chromatography.
Spectroscopic and Crystallographic Data
As of the date of this publication, specific, experimentally-derived spectroscopic and crystallographic data for 2-(Chloro(4-chlorophenyl)methyl)pyridine are not available in the public domain. Researchers are encouraged to perform full characterization of the synthesized compound. The following table provides predicted and related compound data for reference.
| Data Type | Predicted/Related Compound Data | Reference |
| ¹H NMR | Data for the related compound 2-(4-chlorophenyl)pyridine shows signals in the aromatic region. For the target molecule, a characteristic singlet for the methine proton (CH) adjacent to the chlorine and the two aromatic rings would be expected, likely in the range of 6-7 ppm. The pyridine and chlorophenyl protons would appear in the 7-9 ppm range. | [4] |
| ¹³C NMR | For the related 2-(4-chlorophenyl)pyridine, aromatic carbon signals are observed between 120-160 ppm.[4] The target molecule would also show signals in this region, with a distinct signal for the methine carbon. | |
| IR Spectroscopy | Expected characteristic peaks would include C-H stretching for the aromatic rings, C=C and C=N stretching within the aromatic systems, and C-Cl stretching vibrations. | |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 237/239/241, reflecting the isotopic pattern of the two chlorine atoms. | |
| Crystallography | No crystallographic data is currently available for this specific compound. |
Table 3: Predicted and Related Spectroscopic and Crystallographic Data
Biological Activity and Potential Applications
Direct studies on the biological activity of 2-(Chloro(4-chlorophenyl)methyl)pyridine are scarce in the published literature. However, the structural motifs present in the molecule, namely the pyridine and 4-chlorophenyl groups, are found in numerous biologically active compounds.
Derivatives of similar structures have been investigated for a range of activities, including as histamine H1 receptor antagonists.[] For instance, the related compound chloropyramine is a first-generation antihistamine.[5] The structural similarity suggests that 2-(Chloro(4-chlorophenyl)methyl)pyridine could be a valuable intermediate in the synthesis of novel pharmaceutical agents, potentially targeting G-protein coupled receptors or other biological targets. Further research is required to elucidate any specific signaling pathways it may modulate or any therapeutic potential it may hold.
Logical Relationships in Drug Discovery
The exploration of compounds like 2-(Chloro(4-chlorophenyl)methyl)pyridine often follows a logical progression in a drug discovery program.
References
Unraveling the Biological Potential of 2-(Chloro(4-chlorophenyl)methyl)pyridine: An Analysis Based on Structurally Related Compounds
Disclaimer: Direct scientific literature detailing the biological activity of 2-(Chloro(4-chlorophenyl)methyl)pyridine is not currently available. This technical guide, therefore, provides an in-depth analysis of the biological activity of the structurally analogous and well-characterized antihistamine, chlorpheniramine. The insights presented are inferred from the close structural relationship between the two molecules and the established pharmacology of chlorpheniramine and other related pyridine derivatives. This information is intended for researchers, scientists, and drug development professionals.
Introduction
While the specific biological profile of 2-(Chloro(4-chlorophenyl)methyl)pyridine remains uncharacterized in published literature, its chemical architecture strongly suggests a potential for biological activity, particularly as a modulator of histamine receptors. This inference is drawn from its close structural similarity to 2-(4-chlorobenzyl)pyridine, a known synthetic precursor to the first-generation antihistamine, chlorpheniramine[1]. The core structure, consisting of a pyridine ring linked to a substituted chlorophenyl group, is a common pharmacophore in a variety of biologically active molecules, including antihistamines, antimicrobial, and anticancer agents.
This guide will focus on the known biological activities of chlorpheniramine and other relevant pyridine derivatives to provide a predictive framework for the potential pharmacological profile of 2-(Chloro(4-chlorophenyl)methyl)pyridine.
Potential Antihistaminic Activity: Insights from Chlorpheniramine
Chlorpheniramine is a potent first-generation histamine H1 receptor antagonist widely used to treat allergic conditions such as rhinitis and urticaria[1][2][3]. Its mechanism of action involves blocking the effects of histamine at the H1 receptor, thereby preventing the allergic response.
Mechanism of Action
Chlorpheniramine acts as an inverse agonist at the histamine H1 receptor[1][4]. This means that it not only blocks the binding of the endogenous ligand, histamine, but also reduces the basal activity of the receptor. This action inhibits the downstream signaling cascade initiated by histamine, which includes the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium and the activation of protein kinase C.
dot
Figure 1: Proposed Histamine H1 Receptor Signaling Pathway and Antagonism by Chlorpheniramine.
Quantitative Data on Receptor Binding
The affinity of chlorpheniramine for various receptors has been quantified in several studies. The dextrorotatory stereoisomer, dexchlorpheniramine, is the more active enantiomer[1].
| Compound | Receptor | Binding Affinity (Ki or Kd) | Reference |
| Dexchlorpheniramine | Histamine H1 Receptor | 2.67 - 4.81 nM (Ki) | [1] |
| Levchlorphenamine | Histamine H1 Receptor | 211 - 361 nM (Ki) | [1] |
| Dexchlorpheniramine | Muscarinic Acetylcholine Receptors | 1,300 nM (Kd) | [1] |
| Chlorpheniramine | Serotonin Transporter | 15.2 nM (Kd) | [1] |
| Chlorpheniramine | Norepinephrine Transporter | 1,440 nM (Kd) | [1] |
| Chlorpheniramine | Dopamine Transporter | 1,060 nM (Kd) | [1] |
Experimental Protocols
Receptor Binding Assays:
The binding affinity of chlorpheniramine to histamine H1 and muscarinic acetylcholine receptors is typically determined through radioligand binding assays. A general protocol involves:
-
Membrane Preparation: Isolation of cell membranes expressing the receptor of interest from tissue homogenates (e.g., human brain tissue) or cultured cells transfected with the receptor.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]pyrilamine for H1 receptors) and varying concentrations of the test compound (chlorpheniramine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
dot
Figure 2: General Workflow for a Radioligand Receptor Binding Assay.
Other Potential Biological Activities of Pyridine Derivatives
The pyridine scaffold is a versatile platform that has been incorporated into compounds with a wide range of biological activities beyond antihistaminic effects.
Antimicrobial Activity
Numerous pyridine derivatives have demonstrated significant antimicrobial properties against a spectrum of pathogens.[5][6][7][8][9] Studies on various substituted pyridines have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of a chlorophenyl group, as in the target molecule, could potentially contribute to this activity.
Anticancer Activity
The pyridine ring is a key structural component in many anticancer agents.[10][11][12][13][14] Derivatives of pyridine have been shown to exert cytotoxic effects on various cancer cell lines. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyridine and associated rings play a crucial role in their antiproliferative activity[12][13]. The introduction of halogen atoms, such as chlorine, has been explored in the design of novel anticancer compounds[11].
Neurological Activity
Beyond its effects on histamine receptors in the central nervous system, which contribute to the sedative side effects of first-generation antihistamines, the pyridine nucleus is found in compounds with other neurological activities.[15][16][17] For instance, certain N-benzyl pyridine-2-one derivatives have shown potential in ameliorating cognitive deficits in preclinical models, suggesting a role in modulating acetylcholinesterase activity and oxidative stress[18].
Conclusion
In the absence of direct experimental data, the biological activity of 2-(Chloro(4-chlorophenyl)methyl)pyridine can be reasonably predicted based on its structural similarity to known bioactive compounds. The most probable activity is as a histamine H1 receptor antagonist, similar to chlorpheniramine. The presence of the chlorophenyl and pyridine moieties also suggests the potential for antimicrobial and anticancer activities.
Further investigation through synthesis and comprehensive biological screening is necessary to fully elucidate the pharmacological profile of this compound. The information presented in this guide provides a strong rationale and a starting point for such exploratory research. Future studies should focus on in vitro receptor binding assays, functional assays to determine agonist versus antagonist activity, and a broad panel of antimicrobial and cancer cell line screening to uncover the full therapeutic potential of 2-(Chloro(4-chlorophenyl)methyl)pyridine.
References
- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyridine alkaloids with activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 2-(Arylmethyl)pyridine Derivatives: A Technical Guide to Analogs and Derivatives of 2-(Chloro(4-chlorophenyl)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The 2-(chloro(4-chlorophenyl)methyl)pyridine core structure represents a foundational scaffold in medicinal chemistry. While direct and extensive research on this specific chlorinated derivative is not widely published, a wealth of information exists for its close analogs and derivatives, highlighting their potential across various therapeutic areas. This technical guide consolidates the available scientific knowledge on these related compounds, focusing on their synthesis, biological activities, and structure-activity relationships. The data presented herein aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 2-(arylmethyl)pyridine framework.
Analogs and Derivatives: A Survey of Biological Activity
Derivatives of the 2-((4-chlorophenyl)methyl)pyridine scaffold have shown a range of biological activities, from antihistaminic to anticancer and antiplasmodial effects. The substitution on both the pyridine and the phenyl rings, as well as the nature of the benzylic substituent, plays a crucial role in determining the pharmacological profile of these compounds.
Antihistaminic Activity
One of the most notable derivatives is Bepotastine, an H1 receptor antagonist. The precursor, 2-{(S)-(4-chlorophenyl)(4-piperidinyloxy)methyl}pyridine, is a direct derivative of the core structure where the benzylic chlorine is replaced by a piperidinyloxy group.[1][2][3][4] This substitution is key to its antihistaminic activity.
Anticancer and Topoisomerase II Inhibitory Activity
A series of 2-phenol-4-(4-chlorophenyl)-6-aryl pyridines have been investigated for their potential as anticancer agents. These compounds were found to be potent inhibitors of topoisomerase II, a key enzyme in DNA replication and repair. The presence of the 4-chlorophenyl group at the 4-position of the pyridine ring was found to be important for selective topoisomerase II inhibition.
| Compound ID | 2-Aryl Substituent | 4-Aryl Substituent | 6-Aryl Substituent | T47D IC₅₀ (µM) |
| 27 | 3-hydroxyphenyl | 4-chlorophenyl | phenyl | 1.25 |
| 37 | 4-hydroxyphenyl | 4-chlorophenyl | 4-methoxyphenyl | 0.68 |
| 39 | 4-hydroxyphenyl | 4-chlorophenyl | 4-chlorophenyl | 0.85 |
| Data sourced from a study on 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors.[5] |
Antiplasmodial Activity
Structurally related [(aryl)arylsulfanylmethyl]pyridines have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for malaria.[3][6] These compounds are believed to exert their effect by inhibiting hemozoin formation, which leads to an accumulation of toxic free heme and subsequent oxidative stress within the parasite.
| Compound ID | R¹ | R² | R³ | IC₅₀ (µM) for Hemozoin Inhibition |
| 4a | H | H | H | 25 |
| 4b | Cl | H | H | 18 |
| 4c | H | Cl | H | 20 |
| 4d | H | H | Cl | 11 |
| Data represents a selection from a study on [(aryl)arylsulfanylmethyl]pyridines.[3] |
Experimental Protocols
General Synthesis of 2-Substituted Benzylpyridines
The synthesis of 2-benzylpyridine derivatives can be achieved through various methods. A common approach involves the palladium-catalyzed Suzuki cross-coupling reaction between a 2-halopyridine and a substituted benzylboronic acid.
Materials:
-
2-Bromopyridine
-
Substituted phenylboronic acid (e.g., 4-chlorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene and Water (solvent)
Procedure:
-
To a reaction vessel, add 2-bromopyridine (1.0 eq), the substituted phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and the palladium catalyst with its ligand (e.g., Pd(OAc)₂ and PPh₃).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed mixture of toluene and water is added.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted benzylpyridine.
In Vitro Topoisomerase II Inhibition Assay
The inhibitory activity of compounds against human topoisomerase II can be assessed using a DNA relaxation assay.
Materials:
-
Human topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT, 30 µg/mL BSA)
-
Test compounds dissolved in DMSO
-
Etoposide (positive control)
-
Agarose gel and electrophoresis equipment
-
Ethidium bromide for staining
Procedure:
-
The reaction mixture is prepared by adding the assay buffer, supercoiled DNA, and the test compound at various concentrations to a microcentrifuge tube.
-
The reaction is initiated by the addition of human topoisomerase II enzyme.
-
The mixture is incubated at 37 °C for a specified time (e.g., 30 minutes).
-
The reaction is terminated by adding a stop solution (e.g., containing SDS and proteinase K).
-
The samples are loaded onto an agarose gel and subjected to electrophoresis.
-
The gel is stained with ethidium bromide and visualized under UV light. The inhibition of topoisomerase II is determined by the reduction in the amount of relaxed DNA compared to the control.
Visualizing Mechanisms and Workflows
To better understand the logical relationships in the synthesis and proposed mechanisms of action, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of regioselective Suzuki reactions in the synthesis of arylpyridines and benzylpyridines and subsequent intramolecular cyclizations to azafluorenes and azafluorenones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Antiplasmodial Activity of [(Aryl)arylsulfanylmethyl]Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiplasmodial activity of [(aryl)arylsulfanylmethyl]Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Safety and Toxicity of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of preliminary safety and toxicity data for pyridine and its derivatives. The information is intended to support researchers, scientists, and drug development professionals in the early-stage assessment of these compounds. This document summarizes key quantitative toxicity data, details common experimental methodologies, and visualizes critical workflows and pathways.
In Vitro Toxicity Assessment
In vitro assays are fundamental for the initial screening of compound toxicity, providing crucial data on cytotoxicity and genotoxicity.
Cytotoxicity Data
A variety of pyridine derivatives have been assessed for their cytotoxic effects against numerous cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) are common metrics used to quantify this activity. A summary of selected data is presented below.
Table 1: In Vitro Cytotoxicity of Selected Pyridine Derivatives
| Compound/Derivative Class | Cell Line(s) | Assay | IC50 / GI50 Value(s) | Reference(s) |
|---|---|---|---|---|
| Pyridine-ureas (e.g., 8g, 8j, 8l) | MCF-7 (Breast Cancer) | MTT | 0.11–5.14 µM (at 72h) | [1] |
| Pyridine-ureas (8b, 8e) | - | VEGFR-2 Inhibition | IC50 = 5.0 µM and 3.93 µM, respectively | [1] |
| Novel Pyridine Derivatives (S1-S4) | MCF-7, A549 (Lung Cancer) | MTT | Significant decrease in IC50 for nanocapsule formulations vs. free compounds | [2] |
| Thieno[3,2-b]pyridine (Comp. 2f) | HepG2 (Liver Cancer) | Cell Growth Inhibition | GI50 = 1.2 µM | [3] |
| Thieno[3,2-b]pyridine (Comp. 2f) | PLP1 (Primary Porcine Liver) | Cell Growth Inhibition | GI50 > 125 µM (low hepatotoxicity) | [3] |
| Pyridones/Pyridine-amides (Comp. 7) | HepG2 (Liver Cancer) | Cytotoxicity Screening | IC50 = 7.26 µM | [4] |
| 4,4'-Bipyridine Derivatives (9a, 9b) | HepG2, MCF-7 | Cytotoxicity Screening | High cytotoxic activity reported |[5][6] |
Genotoxicity Data
Genotoxicity assays evaluate the potential of a compound to damage genetic material. Pyridine and its derivatives have been evaluated in various test systems, with mixed results.
Table 2: Summary of Genotoxicity Data for Pyridine and its Derivatives
| Compound/Derivative Class | Test System | Key Findings | Reference(s) |
|---|---|---|---|
| Pyridine | S. typhimurium (Ames Test) | Negative in multiple strains | [7][8] |
| Pyridine | E. coli (pol A+/pol A-) | Negative | [7][8] |
| Pyridine | Chinese Hamster Ovary (CHO) Cells | Negative for chromosomal aberrations; weakly positive for sister chromatid exchange | [7][8] |
| Pyridine | Human Lymphocytes | Induced dose-dependent chromosomal breaks and pulverization | [9] |
| Pyridine | Mouse Micronucleus Test (in vivo) | Negative at doses up to 1,000 mg/kg | [7][8] |
| Pyridine-diaryl ketones (3) | S. typhimurium, E. coli WP2uvrA | Not mutagenic up to 1 µ g/plate | [10] |
| Cyanopyridone (MPhCMP) | L5178Y Mouse Lymphoma Cells | Induced 3.95-fold increase in micronucleated cells at 100 µg/ml | [11] |
| Cyanopyridone (HCMP) | L5178Y Mouse Lymphoma Cells | Did not induce micronuclei up to 100 µg/ml | [11] |
| Cyanopyridones (MPhCMP, HCMP) | Comet Assay (in vitro) | No evidence of DNA damage |[11] |
Experimental Protocols: In Vitro Assays
1.3.1 MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Treat cells with various concentrations of the pyridine derivative (typically dissolved in DMSO and diluted in culture medium). Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.[13]
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.[13]
1.3.2 Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies the release of LDH from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.[13]
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to a reaction mixture containing the LDH substrate.[13]
-
Absorbance Measurement: After incubation, measure the absorbance at the recommended wavelength (typically 490 nm).[13]
-
Data Analysis: Calculate the percentage of cytotoxicity based on LDH release relative to a maximum LDH release control.
In Vivo Toxicity Assessment
In vivo studies provide data on the systemic effects of a compound in a whole organism.
Acute Toxicity Data
Acute toxicity studies determine the effects of a single, high dose of a substance. The median lethal dose (LD50) or lethal concentration (LC50) is the primary endpoint.
Table 3: Acute Toxicity of Pyridine and its Derivatives in Animal Models
| Compound/Derivative Class | Species | Route | LD50 / LC50 Value | Reference(s) |
|---|---|---|---|---|
| Pyridine | Rat | Oral | 1,580 mg/kg | [7] |
| Pyridine | Rat | Subcutaneous | 866 - 1,000 mg/kg | [7] |
| Pyridine | Mouse | Intraperitoneal | 1,200 mg/kg | [7] |
| Pyridine | Rat | Inhalation | ~9,000 ppm (1-hour LC50) | [7][8] |
| Pyridine Alkyl Derivatives | Rat | Oral | 2,500 mg/kg | |
| Pyridine Alkyl Derivatives | Rabbit | Dermal | >2,000 mg/kg | |
| Cyanopyridone (MPhCMP) | Male Swiss Albino Mouse | N/A | 177.5 mg/kg | [11] |
| Cyanopyridone (HCMP) | Male Swiss Albino Mouse | N/A | 288 mg/kg |[11] |
Organ-Specific Toxicity
Repeated-dose studies have identified specific organs targeted by pyridine. In rats, pyridine has demonstrated hepatotoxicity, characterized by centrilobular degeneration and hypertrophy.[14] It has also been shown to cause renal toxicity in male rats and necrotic damage to the nasal epithelium following inhalation.[14] Carcinogenicity studies in rodents have shown that pyridine can increase the incidence of hepatocellular carcinomas and hepatoblastomas in mice and renal tubule adenomas in male rats.[14]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
This method is commonly used to determine the LD50 while minimizing animal use.
-
Animal Selection: Use a single sex of a standard rodent strain (e.g., F344/N rats).[15] Acclimatize animals before the study.
-
Dosing: Administer a single oral gavage dose to one animal. The initial dose is selected based on available data.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: Continue this sequence until the stopping criteria are met. The LD50 is then calculated from the results using statistical methods like the maximum likelihood method.
Mechanisms of Toxicity
The toxic effects of pyridine derivatives can be mediated through various cellular mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Several pyridine derivatives have been shown to exert their cytotoxic effects by stimulating apoptosis.[4] This process is a highly regulated pathway essential for removing damaged or cancerous cells. The Annexin V/PI assay is a common method to detect and quantify apoptosis.
-
Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
This dual-staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[13]
Cell Cycle Arrest
Certain derivatives can disrupt the normal progression of the cell cycle, leading to arrest at specific checkpoints. For instance, methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (2f) was found to cause cell cycle arrest in the G2/M phase in HepG2 cells.[3] Another derivative stimulated apoptosis by arresting the cell cycle in the Pre-G1 phase.[4] This mechanism prevents the proliferation of cancerous cells and can trigger apoptosis.
Conclusion
The preliminary safety and toxicity profile of pyridine derivatives is highly variable and dependent on the specific chemical structure. While the parent compound, pyridine, exhibits moderate acute toxicity and potential for organ damage and carcinogenicity with chronic exposure, its genotoxicity profile is largely negative in bacterial and standard in vitro mammalian assays.[7][8][14] However, some studies, such as those in human lymphocytes, indicate a potential for genotoxicity.[9]
For pyridine derivatives, a wide range of cytotoxic potencies has been observed, with some compounds showing promising selective activity against cancer cell lines while sparing non-cancerous cells.[3] The primary mechanisms of action for cytotoxic derivatives often involve the induction of apoptosis and cell cycle arrest.[3][4] This guide underscores the necessity of comprehensive, multi-assay screening to accurately characterize the toxicological profile of any new pyridine derivative intended for further development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new substituted pyridine derivatives as potent anti-liver cancer agents through apoptosis induction: In vitro, in vivo, and in silico integrated approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro genotoxicity of pyridine in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genotoxic activity of newly synthesized derivatives of cyano-pyridone in murine cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide on the Solubility of 2-(Chloro(4-chlorophenyl)methyl)pyridine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloro(4-chlorophenyl)methyl)pyridine is a heterocyclic compound with structural motifs that suggest its potential as an intermediate in medicinal chemistry and materials science. A thorough understanding of its solubility profile is a critical first step in its application, influencing everything from reaction conditions and purification strategies to formulation for biological screening. This technical guide outlines the standard experimental procedures for determining both thermodynamic and kinetic solubility, providing researchers with the necessary tools to characterize this compound.
Predicted Solubility Profile
Based on its structure—a pyridine ring and a chlorophenyl group linked by a chloromethyl bridge—2-(Chloro(4-chlorophenyl)methyl)pyridine is expected to be a sparingly soluble compound in aqueous solutions. The presence of two chlorine atoms and an aromatic system contributes to its lipophilic nature. However, the nitrogen atom in the pyridine ring can be protonated, which may increase its solubility in acidic aqueous media. In organic solvents, its solubility is predicted to be higher in polar aprotic solvents and chlorinated solvents.
Table 1: Predicted Qualitative Solubility of 2-(Chloro(4-chlorophenyl)methyl)pyridine
| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The pyridine nitrogen can form hydrogen bonds, but the overall lipophilicity from the chlorinated phenyl ring limits solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | Good dipole-dipole interactions with the polar functional groups of the compound. |
| Non-Polar | Hexane, Toluene | Low | The compound possesses significant polarity, limiting its solubility in non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle; the chlorinated nature of the solvent and solute should lead to good solubility. |
This table is illustrative and predictive. Experimental verification is required.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid compound like 2-(Chloro(4-chlorophenyl)methyl)pyridine.
This method is considered the gold standard for determining the equilibrium solubility of a compound.[1]
Materials:
-
2-(Chloro(4-chlorophenyl)methyl)pyridine (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of solid 2-(Chloro(4-chlorophenyl)methyl)pyridine to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC. A calibration curve with known concentrations of the compound should be used for accurate quantification.
Kinetic solubility is often measured in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be relevant for in-vitro assays.[2] This method typically starts with a concentrated stock solution of the compound in DMSO.
Materials:
-
2-(Chloro(4-chlorophenyl)methyl)pyridine dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Plate shaker
-
Nephelometer, UV-Vis plate reader, or LC-MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.[3]
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the solubility. This can be done in several ways:
-
Nephelometry: Measure the light scattering caused by any precipitate formed. The concentration at which significant light scattering is observed is the kinetic solubility.[2]
-
UV-Vis Spectroscopy or LC-MS: Filter the solutions to remove any precipitate using a filter plate. The concentration of the compound in the filtrate is then determined by UV-Vis spectroscopy or LC-MS against a standard curve.
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for solubility determination and a generalized drug discovery process where solubility is a key parameter.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Assay.
Caption: Role of Solubility in Early Drug Discovery.
Conclusion
While direct, quantitative solubility data for 2-(Chloro(4-chlorophenyl)methyl)pyridine is currently absent from the literature, this guide provides researchers with the necessary theoretical framework and practical experimental protocols to determine this crucial physicochemical property. The provided workflows for thermodynamic and kinetic solubility assays offer a clear path for generating reliable data. Understanding the solubility of this compound will be instrumental in advancing its potential applications in research and development.
References
Application Note: Synthesis of Phenyl(pyridin-2-yl)methanol via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed experimental protocol for the synthesis of phenyl(pyridin-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. The procedure involves the reaction of a phenylmagnesium halide (a Grignard reagent) with 2-pyridinecarboxaldehyde. The methodology is based on established protocols for similar Grignard reactions involving pyridine derivatives and provides a reliable route to the desired secondary alcohol.[1] Strict adherence to anhydrous conditions is critical for the success of this reaction, as Grignard reagents are highly sensitive to moisture.[1][2][3][4]
Reaction Principle
The synthesis is a two-step process. First, a Grignard reagent, such as phenylmagnesium bromide, is either prepared in situ from bromobenzene and magnesium metal or obtained commercially. In the second step, the nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde.[1] The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the final product, phenyl(pyridin-2-yl)methanol.[1]
Experimental Protocol
Materials and Reagents
-
Magnesium turnings
-
Bromobenzene or Phenylmagnesium bromide solution (commercially available)
-
Iodine crystal (for initiation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Pyridinecarboxaldehyde
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (for cleaning glassware)
-
Acetone (for cleaning glassware)
Equipment
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel (addition funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
This part can be skipped if a commercial solution of phenylmagnesium bromide is used.
-
Glassware Preparation: All glassware must be scrupulously dried to remove any trace of water. This can be achieved by oven-drying at >100 °C overnight and assembling the apparatus while hot, allowing it to cool under a stream of inert gas.[3][4]
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet for inert gas. Place a magnetic stir bar in the flask.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.[3] The flask can be gently warmed with a heat gun under the inert atmosphere to sublime the iodine, which helps to activate the magnesium surface.[3]
-
Initiation: Add a small volume of anhydrous diethyl ether or THF to cover the magnesium turnings. In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in the anhydrous solvent. Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.[1] If the reaction does not start, gentle warming with a water bath or the heat from one's palm may be applied.[5]
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1] After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and grayish-brown.
Part 2: Reaction of Phenylmagnesium Bromide with 2-Pyridinecarboxaldehyde
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Addition of Aldehyde: Dissolve 2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent solution while maintaining the temperature at 0 °C.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[1] The progress of the reaction can be monitored by TLC by checking for the consumption of the starting aldehyde.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 times).[1]
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.[1]
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure phenyl(pyridin-2-yl)methanol as a solid.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. They react violently with water and other protic solvents. All operations must be carried out under strictly anhydrous conditions and an inert atmosphere.[1][2]
-
Diethyl ether and THF are extremely flammable. Ensure all operations are performed in a well-ventilated fume hood away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
The following table summarizes representative quantitative data for a Grignard reaction analogous to the one described, specifically the synthesis of 4-chlorophenyl-2-pyridinylmethanol.[1]
| Parameter | Value | Reference |
| Reactants | ||
| Grignard Reagent | 2-Pyridylmagnesium bromide | [1] |
| Aldehyde | 4-Chlorobenzaldehyde | [1] |
| Product | ||
| Product Name | 4-Chlorophenyl-2-pyridinylmethanol | [1] |
| Reported Yield | 75% | [1] |
| Melting Point | 70-74 °C | [1] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of phenyl(pyridin-2-yl)methanol.
Signaling Pathway Diagram
Caption: Simplified reaction mechanism for the Grignard reaction.
References
Application Notes and Protocols for 2-(Chloro(4-chlorophenyl)methyl)pyridine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloro(4-chlorophenyl)methyl)pyridine is a critical pharmaceutical intermediate, primarily utilized in the synthesis of Bepotastine. Bepotastine is a second-generation antihistamine and mast cell stabilizer used for the treatment of allergic conditions such as allergic rhinitis and urticaria. The unique structural features of 2-(Chloro(4-chlorophenyl)methyl)pyridine make it an essential building block in the stereospecific synthesis of Bepotastine, ensuring high purity and efficacy of the final active pharmaceutical ingredient (API).
This document provides detailed application notes and experimental protocols for the use of 2-(Chloro(4-chlorophenyl)methyl)pyridine in the synthesis of Bepotastine. It also outlines the mechanism of action of Bepotastine, highlighting its role as a histamine H1 receptor antagonist.
Application: Synthesis of Bepotastine
The primary application of 2-(Chloro(4-chlorophenyl)methyl)pyridine is as a key intermediate in the multi-step synthesis of Bepotastine. The synthesis involves the reaction of its precursor, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, which is first converted to the chloro derivative, 2-[chloro(4-chlorophenyl)methyl]pyridine. This intermediate then undergoes O-alkylation with a protected 4-hydroxypiperidine derivative, followed by further modifications to yield Bepotastine.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of Bepotastine, starting from the asymmetric synthesis of the precursor alcohol.
Table 1: Asymmetric Synthesis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol
| Parameter | Value | Reference |
| Conversion Rate | >99% | [1] |
| Enantiomeric Excess (ee) | 98.6% | [2] |
| Yield | 88% - 97% | [1][2] |
| HPLC Purity | 98% | [1][2] |
Table 2: Synthesis of 2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
| Parameter | Value | Reference |
| Yield | 88.3% | [3] |
| HPLC Purity | 99.0% | [3] |
Table 3: Overall Yield for Bepotastine Besilate Synthesis
| Parameter | Value | Reference |
| Overall Yield | Not explicitly stated, but individual step yields are high. |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-[Chloro(4-chlorophenyl)methyl]pyridine
This protocol describes the conversion of the chiral alcohol, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, to the key chloro intermediate.
Materials:
-
(S)-(4-chlorophenyl)(pyridin-2-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Aprotic solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (S)-(4-chlorophenyl)(pyridin-2-yl)methanol in an aprotic solvent like dichloromethane in a round-bottom flask.[2]
-
Cool the solution to 0-5°C using an ice bath.[2]
-
Slowly add thionyl chloride to the solution while maintaining the temperature.[2]
-
Stir the reaction mixture at a temperature between 0-20°C until the reaction is complete (monitor by TLC).[2]
-
Carefully quench the reaction by adding a saturated sodium bicarbonate solution.[2]
-
Separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-[chloro(4-chlorophenyl)methyl]pyridine.[2]
Protocol 2: Synthesis of 2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
This protocol outlines the O-alkylation of the chloro intermediate with a 4-hydroxypiperidine derivative.
Materials:
-
2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride
-
Ethyl 4-hydroxypiperidine-1-carboxylate
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., Toluene)
Procedure:
-
React 2-[chloro(4-chlorophenyl)methyl]pyridine hydrochloride with Ethyl 4-hydroxypiperidine-1-carboxylate in the presence of a base.[4]
-
The resulting Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate is then hydrolyzed with an alkali to obtain 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.[4]
Protocol 3: Synthesis of Bepotastine Besilate
This protocol describes the final steps to produce Bepotastine besilate from the piperidine intermediate.
Materials:
-
2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine dibenzoyl-D-tartrate
-
Ethyl 4-bromobutanoate
-
Potassium carbonate
-
Water
-
Toluene
-
Sodium hydroxide
-
Benzenesulfonic acid
Procedure:
-
To a reaction flask, add water and 2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine dibenzoyl-D-tartrate.[4]
-
Add potassium carbonate and stir the mixture.[4]
-
Add Ethyl 4-bromobutanoate and heat the mixture to 50-55°C for 24 hours.[4]
-
Cool the reaction to room temperature and add toluene for extraction.[4]
-
The resulting ethyl ester is then hydrolyzed using sodium hydroxide.[4]
-
Finally, treat the Bepotastine with Benzenesulfonic acid to obtain Bepotastine besilate.[4]
Visualizations
Synthesis Pathway of Bepotastine
Caption: A simplified overview of the Bepotastine synthesis pathway.
Experimental Workflow for Bepotastine Synthesis
Caption: A step-by-step workflow for the synthesis of Bepotastine.
Signaling Pathway of Bepotastine
Caption: Bepotastine's dual action on the allergic response pathway.
References
- 1. CN109879800B - Preparation process of bepotastine drug intermediate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]
- 4. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]
Application Notes and Protocols: 2-(Chloro(4-chlorophenyl)methyl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloro(4-chlorophenyl)methyl)pyridine is a key heterocyclic intermediate with significant applications in medicinal chemistry. Its primary utility lies in its role as a crucial building block for the synthesis of various pharmaceutical agents, most notably as a precursor to the second-generation histamine H1 receptor antagonist, Bepotastine. The reactivity of the benzylic chloride moiety allows for facile nucleophilic substitution, enabling the construction of more complex molecular architectures with therapeutic relevance. These application notes provide a comprehensive overview of its principal application, including detailed synthetic protocols, quantitative data of the final active pharmaceutical ingredient (API), and visual representations of its synthetic pathway and mechanism of action.
Application: Intermediate in the Synthesis of Bepotastine
The most prominent application of 2-(Chloro(4-chlorophenyl)methyl)pyridine is as a pivotal intermediate in the multi-step synthesis of Bepotastine. Bepotastine is a highly selective and non-sedating histamine H1 receptor antagonist used for the treatment of allergic conditions such as allergic rhinitis and urticaria.[1] The synthesis leverages the electrophilic nature of the chloromethyl group on the pyridine ring for the introduction of a piperidinyl ether moiety, which is a core structural feature of Bepotastine.
Mechanism of Action of the Target Compound (Bepotastine)
The end-product of the synthetic route involving 2-(Chloro(4-chlorophenyl)methyl)pyridine, Bepotastine, exerts its therapeutic effects through a multi-faceted mechanism:
-
Histamine H1 Receptor Antagonism: Bepotastine is a potent and selective antagonist of the histamine H1 receptor.[1][2] By competitively blocking the binding of histamine to its receptor on nerve endings and smooth muscle cells, it prevents the downstream signaling that leads to the symptoms of an allergic reaction, such as itching, vasodilation, and increased vascular permeability.[2]
-
Mast Cell Stabilization: Bepotastine has been shown to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[3][4]
-
Inhibition of Eosinophil Migration: It also suppresses the migration of eosinophils to sites of inflammation, further contributing to its anti-allergic effects.[3][4]
Data Presentation
The following table summarizes the in vitro and in vivo pharmacological data for Bepotastine, the final drug product synthesized using 2-(Chloro(4-chlorophenyl)methyl)pyridine as a key intermediate.
| Parameter | Value | Species/System | Reference |
| In Vitro Activity | |||
| H1 Receptor Occupancy | 14.8% (at 10 mg oral dose) | Human Brain (PET study) | [5] |
| Histamine Release Inhibition (from mast cells) | Significant at 1 mM | Rat Peritoneal Mast Cells | [4] |
| Eosinophil Chemotaxis Inhibition (LTB₄-induced) | Dose-dependent (30.7% of control at 1 mM) | Guinea Pig Peritoneal Eosinophils | [4] |
| In Vivo Efficacy | |||
| Inhibition of Histamine-Induced Vascular Permeability | Dose-dependent | Guinea Pig | [6] |
| Inhibition of PAF-Induced Eosinophil Infiltration | More effective than Ketotifen 0.05% | Guinea Pig Conjunctival Tissue | [6] |
| Inhibition of Scratching Behavior | Significant suppression at 3 mg/kg (p.o.) | Male BALB/c Mice | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine (A Bepotastine Precursor)
This protocol outlines the synthesis of a key precursor to Bepotastine starting from (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, which is then converted to 2-(Chloro(4-chlorophenyl)methyl)pyridine.
Step 1: Synthesis of 2-(Chloro(4-chlorophenyl)methyl)pyridine
-
Materials:
-
(S)-(4-chlorophenyl)(pyridin-2-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Aprotic solvent (e.g., Dichloromethane - DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. Dissolve (S)-(4-chlorophenyl)(pyridin-2-yl)methanol in DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. b. Cool the solution to 0-5 °C using an ice bath. c. Slowly add thionyl chloride dropwise to the cooled solution while maintaining the temperature. d. Stir the reaction mixture at a temperature between 0-20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. f. Transfer the mixture to a separatory funnel and separate the organic layer. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. h. Concentrate the filtrate under reduced pressure to yield 2-(Chloro(4-chlorophenyl)methyl)pyridine.
Step 2: O-Alkylation with Ethyl 4-hydroxypiperidine-1-carboxylate
-
Materials:
-
2-(Chloro(4-chlorophenyl)methyl)pyridine hydrochloride
-
Ethyl 4-hydroxypiperidine-1-carboxylate
-
Base (e.g., Sodium hydroxide)
-
Solvent (e.g., Acetonitrile)
-
-
Procedure: a. Combine 2-(Chloro(4-chlorophenyl)methyl)pyridine hydrochloride and Ethyl 4-hydroxypiperidine-1-carboxylate in a suitable solvent such as acetonitrile. b. Add a base, such as sodium hydroxide, to the mixture. c. Stir the reaction at an appropriate temperature and monitor for completion by TLC. d. Upon completion, perform an aqueous workup to remove inorganic salts. e. Concentrate the organic phase to obtain the crude product, Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate.
Step 3: Hydrolysis to 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
-
Materials:
-
Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate
-
Alkali (e.g., Potassium hydroxide)
-
Solvent (e.g., Ethanol/Water mixture)
-
-
Procedure: a. Dissolve the crude product from Step 2 in a mixture of ethanol and water. b. Add a strong alkali, such as potassium hydroxide, and stir the reaction mixture, typically at reflux. c. Monitor the hydrolysis by TLC. d. Once the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent. e. Dry the organic extract over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
Visualizations
Caption: Synthetic pathway of Bepotastine highlighting the role of 2-(Chloro(4-chlorophenyl)methyl)pyridine.
Caption: Mechanism of action of Bepotastine as a histamine H1 receptor antagonist and mast cell stabilizer.
References
- 1. Bepotastine Besilate | C27H31ClN2O6S | CID 164521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DailyMed - BEPOTASTINE BESILATE OPHTHALMIC SOLUTION 1.5% solution/ drops [dailymed.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Quantification of 2-(Chloro(4-chlorophenyl)methyl)pyridine
Introduction
2-(Chloro(4-chlorophenyl)methyl)pyridine is a chemical intermediate that may be used in the synthesis of active pharmaceutical ingredients (APIs). As a potential impurity or a reactant in pharmaceutical manufacturing, its accurate quantification is crucial for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), require that impurities in drug substances and products are appropriately monitored and controlled.[1][2][3]
These application notes provide detailed protocols for two robust analytical methods for the quantification of 2-(Chloro(4-chlorophenyl)methyl)pyridine: a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method suitable for routine quality control, and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method ideal for trace-level analysis and identity confirmation.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of compounds in a mixture.[4][5] A reverse-phase HPLC (RP-HPLC) method is well-suited for the analysis of moderately polar compounds like 2-(Chloro(4-chlorophenyl)methyl)pyridine. This method provides a reliable and accurate means for routine quality control and purity assessment in a pharmaceutical setting.
Experimental Protocol: RP-HPLC
1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |
| Stationary Phase | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: AcetonitrileIsocratic elution with 65% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
2. Reagent and Standard Preparation
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Filter both Mobile Phase A and Acetonitrile (Mobile Phase B) through a 0.45 µm membrane filter and degas using sonication or vacuum.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 2-(Chloro(4-chlorophenyl)methyl)pyridine reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
-
Calibration Standards (1 µg/mL to 100 µg/mL):
-
Perform serial dilutions of the Standard Stock Solution with acetonitrile to prepare a series of at least five calibration standards. A suggested range is 1, 5, 10, 50, and 100 µg/mL.
-
3. Sample Preparation
-
Accurately weigh a sample containing an amount of 2-(Chloro(4-chlorophenyl)methyl)pyridine expected to fall within the calibration range.
-
Dissolve the sample in a known volume of acetonitrile.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure the system is clean.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of 2-(Chloro(4-chlorophenyl)methyl)pyridine in the samples by interpolating their peak areas from the calibration curve.
Data Presentation: HPLC-UV Method Validation Summary
The following table summarizes the typical performance characteristics of this HPLC-UV method, validated according to ICH guidelines.[1][2][6]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.85% |
| Intermediate Precision (%RSD) | %RSD ≤ 2.0% | 1.20% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and free from interference from matrix components. |
Visualization: HPLC-UV Experimental Workflow
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is an excellent technique for the analysis of volatile and thermally stable compounds.[7] When coupled with a Mass Spectrometry (MS) detector, it provides high sensitivity and specificity, making it the preferred method for trace-level quantification and unambiguous identification of impurities.
Experimental Protocol: GC-MS
1. Instrumentation and Conditions
| Parameter | Specification |
| GC-MS System | A standard GC system with a split/splitless injector coupled to a single quadrupole or triple quadrupole mass spectrometer. |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| Injector Temperature | 270 °C |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of the reference standard. Likely ions would include the molecular ion and major fragment ions. |
2. Reagent and Standard Preparation
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of 2-(Chloro(4-chlorophenyl)methyl)pyridine reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Dichloromethane.
-
-
Calibration Standards (10 ng/mL to 1000 ng/mL):
-
Perform serial dilutions of the Standard Stock Solution with Dichloromethane to prepare a series of at least five calibration standards. A suggested range is 10, 50, 100, 500, and 1000 ng/mL.
-
3. Sample Preparation
-
Accurately weigh a sample and dissolve it in a known volume of Dichloromethane to achieve an expected analyte concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to a GC vial for analysis.
4. Analysis Procedure
-
Perform a solvent blank injection (Dichloromethane) to ensure system cleanliness.
-
Inject the prepared calibration standards to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Identify the 2-(Chloro(4-chlorophenyl)methyl)pyridine peak in the total ion chromatogram (TIC) or extracted ion chromatogram based on its retention time and the presence of the selected SIM ions.
-
For quantification, generate a calibration curve by plotting the peak area of the primary quantifier ion against the concentration of the standards.
-
Use the calibration curve to determine the concentration of the analyte in the unknown samples.
Data Presentation: GC-MS Method Validation Summary
The following table summarizes the typical performance characteristics of this GC-MS method, validated according to ICH guidelines.[1][2][6]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.995 | 0.9989 |
| Range | 10 - 1000 ng/mL | Confirmed |
| Precision (Repeatability, %RSD) | %RSD ≤ 10.0% | 4.5% |
| Intermediate Precision (%RSD) | %RSD ≤ 15.0% | 6.8% |
| Accuracy (% Recovery) | 90.0% - 110.0% | 95.7% - 104.3% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 3 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 10 ng/mL |
| Specificity | No interfering peaks at the retention time and mass transitions of the analyte | Confirmed by unique retention time and mass spectral data. |
Visualization: GC-MS Experimental Workflow
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. veeprho.com [veeprho.com]
- 6. Regulatory Requirements for Analytical Method Validation (ICH Q2, USP ) – Pharma Validation [pharmavalidation.in]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives are fundamental heterocyclic aromatic organic compounds that form the structural backbone of numerous pharmaceuticals, agrochemicals, and industrial chemicals.[1][2] The quantitative analysis of these compounds is crucial for quality control, reaction monitoring, and stability testing. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a powerful and versatile analytical technique widely employed for this purpose.[3][4] This application note provides a comprehensive protocol for the analysis of pyridine compounds using a reversed-phase HPLC-UV method, including method development strategies, detailed experimental procedures, and validation guidelines.
Principle of HPLC-UV Analysis
HPLC separates compounds in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Pyridine compounds, being moderately polar, are retained on the column and then eluted by the mobile phase. The UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for their identification and quantification. The intensity of the UV absorbance is directly proportional to the concentration of the analyte.
Challenges in HPLC Analysis of Pyridine Compounds
The analysis of pyridine compounds by HPLC can present several challenges:
-
Hydrophilicity: Many pyridine derivatives are hydrophilic, leading to poor retention on traditional reversed-phase columns.[2][5]
-
Peak Tailing: The basic nature of the pyridine nitrogen can lead to interactions with residual silanol groups on the silica-based stationary phase, resulting in asymmetric peak shapes (tailing).
-
Isomer Separation: Structural isomers of substituted pyridines can be difficult to separate due to their similar physicochemical properties.[5]
To address these challenges, method development often involves the use of mixed-mode chromatography, hydrogen-bonding interaction-based separation, or mobile phase additives like acids (e.g., formic acid, trifluoroacetic acid) to improve peak shape and retention.[1][5]
Experimental Protocols
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[6]
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
Reagents and Solutions
-
Acetonitrile (HPLC grade).[6]
-
Methanol (HPLC grade).[6]
-
Water (HPLC grade, filtered and degassed).[6]
-
Formic acid (≥98% purity).[8]
-
Ammonium acetate (≥98% purity).[6]
-
Pyridine reference standards.
Preparation of Mobile Phase
A common mobile phase for the analysis of pyridine compounds is a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The addition of an acid like formic acid helps to protonate the pyridine nitrogen, reducing peak tailing and improving retention.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication before use.[9]
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the pyridine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[7]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh a known amount of the sample containing the pyridine compound.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of methanol and water).[10]
-
Use sonication to ensure complete dissolution.[10]
-
Dilute the sample solution to a concentration that falls within the range of the calibration curve.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[10]
Chromatographic Conditions
The following are typical starting conditions for the HPLC-UV analysis of pyridine compounds. These may require optimization for specific applications.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile)[7] |
| Flow Rate | 1.0 mL/min[8] |
| Injection Volume | 10 µL[11] |
| Column Temperature | 30 °C[11] |
| Detection Wavelength | 254 nm (or λmax of the specific pyridine compound)[3] |
A gradient elution program can be employed for complex samples containing multiple pyridine derivatives with varying polarities. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds.
Data Presentation: Quantitative Data Summary
The following tables summarize retention times for various pyridine compounds under different HPLC conditions, providing a reference for method development.
Table 1: Separation of Pyridine and Aminopyridine Isomers [2]
| Compound | Retention Time (min) |
| Pyridine | ~2.5 |
| 2-Aminopyridine | ~3.0 |
| 3-Aminopyridine | ~3.5 |
| 4-Aminopyridine | ~4.0 |
| Chromatographic conditions for this separation are not fully detailed in the source but serve as a relative elution order reference. |
Table 2: Analysis of Pyridine Content in a Fuel Matrix [3]
| Sample ID | Pyridine Content (Weight %) | Standard Deviation | Relative Standard Deviation (%) |
| DEL-F-4 | 6.032 | 0.045 | 0.75 |
| DEL-F-5 | 1.687 | 0.014 | 0.83 |
Table 3: Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine Batches [7]
| Batch | Appearance | Purity by HPLC (%) |
| Batch A | White Crystalline Solid | 99.51 |
| Batch B | Off-White Crystalline Solid | 98.02 |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[9][12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV analysis of pyridine compounds.
Conclusion
This application note provides a robust and detailed protocol for the HPLC-UV analysis of pyridine compounds. The described reversed-phase method, coupled with appropriate sample preparation and method validation, offers a reliable approach for the quantification of these important molecules in various matrices. The provided experimental conditions can serve as a starting point for method development, which can be further optimized to meet the specific requirements of the analysis.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Potential Applications of 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine via the nucleophilic substitution reaction of 2-(Chloro(4-chlorophenyl)methyl)pyridine with piperidine. This compound is of interest as a potential scaffold in drug discovery, sharing structural similarities with intermediates used in the synthesis of antihistaminic agents such as Bepotastine.[1][2] These notes offer a comprehensive guide, including a plausible reaction mechanism, a detailed experimental protocol, and a summary of the physicochemical properties of the reactants. Furthermore, potential biological activities and signaling pathways are discussed based on analogous compounds.
Introduction
The reaction between 2-(Chloro(4-chlorophenyl)methyl)pyridine and piperidine represents a classical nucleophilic substitution reaction, yielding 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine. The pyridine and piperidine moieties are common scaffolds in medicinal chemistry, and their combination in this manner may lead to compounds with interesting pharmacological profiles. Notably, the structurally related compound, 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine, is a key intermediate in the synthesis of Bepotastine, a non-sedating H1-antagonist with anti-inflammatory activity.[1][2] This suggests that the title compound could serve as a precursor for novel drug candidates.
Reaction Mechanism and Synthesis
The synthesis of 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine proceeds via a nucleophilic substitution mechanism. The nitrogen atom of piperidine, acting as a nucleophile, attacks the electrophilic benzylic carbon of 2-(Chloro(4-chlorophenyl)methyl)pyridine, displacing the chloride leaving group.
Proposed Reaction Mechanism
Caption: Proposed SN2 reaction mechanism.
Experimental Protocol
This protocol is adapted from general procedures for similar nucleophilic substitution reactions.[3][4][5]
Materials:
-
2-(Chloro(4-chlorophenyl)methyl)pyridine
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-(Chloro(4-chlorophenyl)methyl)pyridine (1.0 eq) in anhydrous DMF, add piperidine (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine.
Data Presentation
Physicochemical Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-(Chloro(4-chlorophenyl)methyl)pyridine | C₁₂H₁₀Cl₂N | 239.12 | - |
| Piperidine | C₅H₁₁N | 85.15 | Colorless liquid |
Predicted Physicochemical Properties of the Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted pKa |
| 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine | C₁₇H₁₉ClN₂ | 286.80 | 421.7±45.0 | 9.71±0.10 |
Note: Predicted values are based on structurally similar compounds and computational models.[2]
Potential Biological Activity and Signaling Pathway
Given the structural similarity of the synthesized compound to the Bepotastine intermediate, it is plausible that it or its derivatives could exhibit antihistaminic properties by acting as H1 receptor antagonists. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to allergic and inflammatory responses.
Postulated Signaling Pathway Inhibition
Caption: Potential inhibition of the H1 receptor signaling pathway.
Experimental and Synthetic Workflow
The overall process from starting materials to the final purified product and its potential biological evaluation can be summarized in the following workflow.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
The reaction of 2-(Chloro(4-chlorophenyl)methyl)pyridine with piperidine provides a straightforward route to a novel pyridine derivative with potential applications in drug discovery. The protocols and data presented herein offer a solid foundation for researchers to synthesize and investigate the pharmacological properties of this compound, particularly as a potential antihistaminic agent. Further studies are warranted to fully elucidate its biological activity and therapeutic potential.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]
- 3. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bepotastine Utilizing 2-(Chloro(4-chlorophenyl)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Bepotastine, a second-generation histamine H1 receptor antagonist, using the key intermediate 2-(Chloro(4-chlorophenyl)methyl)pyridine. This document outlines the synthetic pathway, presents key quantitative data, and offers step-by-step experimental procedures.
Introduction
Bepotastine is an important active pharmaceutical ingredient (API) used in the treatment of allergic conditions such as rhinitis and urticaria.[1] The synthesis of Bepotastine, chemically known as (+)-(S)-4-{4-[(4-Chlorophenyl) (2-pyridyl) methoxy] piperidino} butyric acid, involves several key steps, with the formation of the ether linkage being a critical transformation.[2] 2-(Chloro(4-chlorophenyl)methyl)pyridine serves as a crucial electrophilic intermediate that reacts with a protected 4-hydroxypiperidine derivative to form the core structure of Bepotastine.[1][2] This intermediate is typically prepared from (4-Chlorophenyl)(pyridin-2-yl)methanol.[1][2]
While effective, the handling of 2-(Chloro(4-chlorophenyl)methyl)pyridine on a commercial scale presents challenges due to its lachrymatory properties.[2] Process optimization has focused on improving yields, purity, and handling by using its more stable hydrochloride salt.[2]
Synthetic Pathway Overview
The synthesis of Bepotastine from 2-(Chloro(4-chlorophenyl)methyl)pyridine generally follows the reaction scheme outlined below. The process begins with the chlorination of (4-Chlorophenyl)(pyridin-2-yl)methanol to yield the key intermediate, which is then coupled with a protected 4-hydroxypiperidine. Subsequent deprotection, alkylation, and hydrolysis lead to the final Bepotastine product.
Caption: Synthetic workflow for Bepotastine.
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for various steps in the synthesis of Bepotastine and its intermediates.
Table 1: Synthesis of 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
| Parameter | Value | Reference |
| Yield | 88.3% | [3] |
| Purity (HPLC) | 99.0% | [3] |
Table 2: Chiral Resolution and Final Product Formation
| Step/Product | Parameter | Value | Reference |
| 2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine dibenzoyl-D-tartrate | Yield | 65 g | [2] |
| Purity | 99.81% | [2] | |
| (S)-2-[(4-chloro-phenyl-)(4-piperidyl oxygen base) methyl] pyridine | Yield | 91% | [4] |
| (S) - (4-chlorophenyl) (pyridin-2-yl) methanol | Yield | 97% | [5] |
| Purity (HPLC) | 98% | [5] | |
| Enantiomeric Excess (ee) | 96% | [5] |
Experimental Protocols
Protocol 1: Preparation of 2-[Chloro(4-chlorophenyl)methyl]pyridine Hydrochloride
This protocol describes the conversion of (4-Chlorophenyl)(pyridin-2-yl)methanol to its corresponding chloride hydrochloride salt.
Materials:
-
(4-Chlorophenyl)(pyridin-2-yl)methanol
-
Toluene
-
Thionyl chloride
-
Activated Carbon
Procedure:
-
In a 1 L round-bottom flask, add 320 ml of Toluene and 80 g of (4-Chlorophenyl)(pyridin-2-yl)methanol.[2]
-
Heat the mixture to 50°C and stir until all solids are dissolved.[2]
-
Clarify the solution with activated carbon.[2]
-
Cool the contents to 20-25°C.[2]
-
Slowly add 80 g of Thionyl chloride, maintaining the temperature at 30-35°C.[2]
-
Maintain the reaction mass at 30-35°C for 3-4 hours.[2]
-
After the reaction is complete, the resulting product, 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride, can be used in the subsequent step.
Protocol 2: Synthesis of Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate
This protocol details the etherification reaction between 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride and Ethyl 4-hydroxypiperidine-1-carboxylate.
Materials:
-
2-[Chloro(4-chlorophenyl)methyl]pyridine Hydrochloride
-
Ethyl 4-hydroxypiperidine-1-carboxylate
-
Sodium carbonate
-
Toluene
-
Water
Procedure:
-
To a 1 L round-bottom flask, add 200 ml of Toluene and 125 g of Sodium carbonate at room temperature and stir for 10 minutes.[2]
-
Add 100 g of 2-[Chloro(4-chlorophenyl)methyl]pyridine Hydrochloride in portions.[2]
-
Add 135 g of Ethyl-4-hydroxypiperidine-1-carboxylate.[2]
-
Raise the temperature to 150°C and maintain for 3 hours.[2]
-
Cool the reaction mass to room temperature.[2]
-
Add 400 ml of Water and 300 ml of Toluene and stir for 15 minutes.[2]
-
Separate the organic and aqueous layers. The organic layer contains the desired product, Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate.
Protocol 3: Hydrolysis to 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
This protocol describes the hydrolysis of the carbamate protecting group to yield the free piperidine intermediate.
Materials:
-
Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate (from Protocol 2)
-
Alkali solution (e.g., NaOH)
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
The organic layer from the previous step is concentrated under reduced pressure to obtain the crude ester.
-
The crude Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate is then hydrolyzed with an alkali solution to obtain 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.[1][2] Note: Specific concentrations and reaction times for hydrolysis may vary and should be optimized based on laboratory-scale experiments.
Protocol 4: Synthesis of Bepotastine Besilate from (S)-2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine Tartrate
This protocol outlines the final steps for the synthesis of Bepotastine Besilate.
Materials:
-
2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine L-tartrate
-
Potassium carbonate
-
Ethyl 4-bromobutanoate
-
Water
-
Toluene
-
Benzenesulfonic acid
-
Acetone
Procedure:
-
In a 3 L round-bottom flask, add 1500 ml of Water, 250 g of 2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine L-tartrate, and 300 g of Potassium carbonate at room temperature.[2]
-
Stir the mixture for 15 minutes.[2]
-
Add 127.5 g of Ethyl 4-bromobutanoate.[2]
-
Heat the mixture to 50-55°C and maintain for 13 hours.[2]
-
Cool the reaction to room temperature.[2]
-
Add Toluene and distill under vacuum.
-
To the resulting reaction mass, add 1500 ml of Water at room temperature.
-
The subsequent hydrolysis of the ethyl ester to form Bepotastine is typically achieved by adding a base like sodium hydroxide.[1]
-
After hydrolysis and workup, Bepotastine free base is dissolved in a suitable solvent like acetone, and treated with Benzenesulfonic acid to precipitate Bepotastine besilate.[2]
-
The final product is filtered and dried.[2]
Logical Workflow for Synthesis and Purification
Caption: Bepotastine synthesis logical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]
- 3. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]
- 4. CN105669652A - Improved preparation method of bepotastine besilate - Google Patents [patents.google.com]
- 5. CN109879800B - Preparation process of bepotastine drug intermediate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(Chloro(4-chlorophenyl)methyl)pyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve yields in the synthesis of 2-(Chloro(4-chlorophenyl)methyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-(Chloro(4-chlorophenyl)methyl)pyridine?
The synthesis is typically a multi-step process. The most common pathway involves the creation of a key intermediate, (4-chlorophenyl)(pyridin-2-yl)methanol, which is then chlorinated. There are two main routes to this alcohol intermediate:
-
Grignard Reaction: This involves reacting a 4-chlorophenyl Grignard reagent with a pyridine-2-carbonyl compound (e.g., pyridine-2-carboxaldehyde or 2-cyanopyridine).[1][2][3]
-
Oxidation-Reduction: This two-step approach starts with the oxidation of 2-(p-chlorobenzyl)pyridine to form the ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, followed by its reduction to the alcohol intermediate.[1]
Q2: What are the most critical factors affecting the overall yield?
Several factors are crucial across the synthetic pathway:
-
Anhydrous Conditions: For the Grignard reaction, the complete absence of moisture is paramount to prevent quenching the Grignard reagent.[4]
-
Reagent Purity: The purity of magnesium, solvents, and starting materials directly impacts the success and yield of the Grignard formation and subsequent reactions.[4]
-
Temperature Control: Maintaining the correct temperature is vital during the Grignard reaction, reduction, and especially the final chlorination step to minimize side reactions and decomposition.
-
Choice of Chlorinating Agent: The selection of the chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride) for the final step can significantly influence yield and byproduct formation.
Q3: How can I effectively monitor the progress of each reaction step?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the consumption of starting materials and the formation of products at each stage of the synthesis.
Q4: What are the common impurities and side products I should be aware of?
-
Grignard Route: Common impurities include unreacted starting materials and biphenyls formed from the self-coupling of the Grignard reagent.
-
Oxidation-Reduction Route: Incomplete oxidation can leave unreacted 2-(p-chlorobenzyl)pyridine, while harsh conditions might lead to over-oxidation.
-
Chlorination Step: The primary impurity is often unreacted (4-chlorophenyl)(pyridin-2-yl)methanol. Side products can also arise from elimination or rearrangement reactions, especially if the reaction is overheated.
Yield Improvement and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Part 1: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone (Ketone Intermediate)
Route A: Grignard Reaction
| Problem | Possible Causes | Suggested Solutions |
| Reaction fails to initiate. | 1. Moisture in glassware or solvent.2. Magnesium surface is passivated (oxidized).3. Purity of the halide is low. | 1. Flame-dry all glassware before use. Ensure solvents are rigorously dried.2. Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[4]3. Use freshly distilled or high-purity reagents. |
| Low yield of ketone. | 1. Inefficient Grignard reagent formation.2. Side reactions, such as Wurtz coupling.3. Slow addition of the Grignard reagent to the pyridine substrate. | 1. Confirm Grignard formation before proceeding. Use a slight excess (1.1-1.2 eq) of the Grignard reagent.[4]2. Maintain a steady reflux during Grignard formation but avoid excessive heating.3. Add the Grignard reagent dropwise to a cooled solution of the substrate with vigorous stirring.[4] |
Route B: Oxidation of 2-(p-chlorobenzyl)pyridine
| Problem | Possible Causes | Suggested Solutions |
| Incomplete oxidation. | 1. Insufficient oxidant.2. Reaction time is too short or temperature is too low. | 1. Use a stoichiometric excess of the oxidizing agent (e.g., KMnO₄).[1]2. Increase reaction time and/or temperature, monitoring progress carefully by TLC to avoid byproduct formation.[1] |
| Low yield due to side products. | 1. Over-oxidation or degradation of the product.2. Harsh reaction conditions. | 1. Avoid excessive heating. Add the oxidant in portions to control the reaction exotherm.[1]2. Consider alternative, milder oxidizing agents if degradation is a significant issue. |
Part 2: Reduction of Ketone to (4-chlorophenyl)(pyridin-2-yl)methanol (Alcohol Intermediate)
| Problem | Possible Causes | Suggested Solutions |
| Incomplete reduction. | 1. Insufficient reducing agent.2. Deactivation of the reducing agent. | 1. Use a slight excess of the reducing agent (e.g., NaBH₄ or KBH₄).2. Add the reducing agent portion-wise to a cooled solution of the ketone to control the reaction rate.[1] |
| Difficult product isolation. | 1. Product is too soluble in the aqueous layer during workup.2. Emulsion formation. | 1. After quenching, perform multiple extractions with a suitable organic solvent like dichloromethane.[1]2. Add brine (saturated NaCl solution) during extraction to break emulsions. |
Part 3: Chlorination of Alcohol to 2-(Chloro(4-chlorophenyl)methyl)pyridine (Final Product)
| Problem | Possible Causes | Suggested Solutions |
| Low conversion to chloride. | 1. Insufficient chlorinating agent.2. Reaction temperature is too low. | 1. Use an excess of the chlorinating agent (e.g., SOCl₂ or POCl₃).2. Gently heat the reaction mixture if necessary, but monitor closely for decomposition. |
| Product decomposition. | 1. Reaction temperature is too high.2. Product is unstable during aqueous workup or purification. | 1. Perform the reaction at low temperature (e.g., 0 °C) and allow it to warm slowly.2. Use a non-aqueous workup if possible. For purification, consider flash column chromatography on silica gel deactivated with triethylamine to prevent decomposition. |
Data Presentation
Table 1: Comparative Yields for (4-chlorophenyl)(pyridin-2-yl)methanol Synthesis
| Method | Starting Materials | Key Reagents | Reported Yield | Notes |
| Oxidation-Reduction | 2-(p-chlorobenzyl)pyridine | 1. KMnO₄2. KBH₄ | 97% (for reduction step) | A two-step process allowing for intermediate isolation. High yields are achievable.[1] |
| Oxidation-Reduction | 2-(p-chlorobenzyl)pyridine | 1. KMnO₄2. NaBH₄ | 76% (for reduction step) | Sodium borohydride can also be used effectively.[1] |
| Grignard Reaction | Pyridine-2-carboxaldehyde, 4-Bromochlorobenzene | Mg, I₂ | ~75% | A direct, one-pot synthesis to form the C-C bond.[1] |
| Grignard Reaction | 2-Cyanopyridine, Phenylmagnesium bromide | Mg | 85% (for 2-benzoylpyridine) | Demonstrates high yield for a related Grignard reaction with 2-cyanopyridine.[2] |
Experimental Protocols
Protocol 1: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol via Oxidation-Reduction[1]
Step A: Oxidation to (4-chlorophenyl)(pyridin-2-yl)methanone
-
Dissolve 25g of 2-(p-chlorobenzyl)pyridine in 100ml of water and heat the mixture to 85°C with stirring.
-
Add 30g of potassium permanganate (KMnO₄) in small portions, ensuring the reaction temperature does not exceed 95°C.
-
Maintain the reaction mixture at 85-95°C for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to 60°C and add 75ml of ethyl acetate for workup.
Step B: Reduction to (4-chlorophenyl)(pyridin-2-yl)methanol
-
Dissolve 20g of the ketone from Step A in 50ml of methanol and cool the solution to 20°C in an ice-water bath.
-
Add 1.7g of potassium borohydride (KBH₄) in portions, keeping the internal temperature below 40°C.
-
Stir the mixture for 30 minutes, monitoring by TLC.
-
Remove the methanol under reduced pressure.
-
Add 100ml of water and 50ml of dichloromethane and stir for 30 minutes.
-
Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol product. A yield of approximately 97% for this step is reported.[1]
Protocol 2: Chlorination of (4-chlorophenyl)(pyridin-2-yl)methanol (General Procedure)
Caution: Chlorinating agents like thionyl chloride (SOCl₂) are corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
In a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet, dissolve the alcohol intermediate in an anhydrous solvent (e.g., dichloromethane or chloroform).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 to 1.5 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Gently reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
Cool the mixture to room temperature and carefully remove the excess solvent and SOCl₂ under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (often pre-treated with a base like triethylamine to prevent product degradation) or by recrystallization.
Visualizations
Caption: Overall workflow for the synthesis of 2-(Chloro(4-chlorophenyl)methyl)pyridine.
Caption: Troubleshooting decision tree for the Grignard reaction step.
Caption: Diagram of desired reaction pathways and potential side reactions.
References
Technical Support Center: Chlorination of 4-Methylpyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 4-methylpyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My reaction is producing a mixture of mono-, di-, and tri-chlorinated products on the methyl group. How can I improve the selectivity for the mono-chlorinated product?
Over-chlorination is a common side reaction in the radical chlorination of 4-methylpyridine. The formation of dichloromethyl and trichloromethyl derivatives can be minimized by carefully controlling the reaction conditions.
Troubleshooting Steps:
-
Control Stoichiometry: Use a limiting amount of the chlorinating agent (e.g., 1.0-1.2 equivalents of N-chlorosuccinimide (NCS) or sulfuryl chloride).
-
Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration of the reagent and reduce the likelihood of multiple chlorinations on the same molecule.
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like GC-MS or TLC to stop the reaction once the desired mono-chlorinated product is maximized.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity, although it may also decrease the reaction rate.
2. I am observing significant chlorination on the pyridine ring instead of the methyl group. What causes this and how can I favor side-chain chlorination?
Ring chlorination is a competing electrophilic substitution reaction. To favor side-chain (radical) chlorination, you need to employ conditions that promote the formation of chlorine radicals while minimizing electrophilic aromatic substitution.
Troubleshooting Steps:
-
Use a Radical Initiator: Employ a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) when using reagents like chlorine gas or NCS.
-
Light Initiation: For reactions with chlorine gas, irradiation with UV light can promote the formation of chlorine radicals.
-
Choice of Chlorinating Agent: Reagents like sulfuryl chloride (SOCl) and N-chlorosuccinimide (NCS) are often preferred for side-chain chlorination over chlorine gas under non-radical conditions.
-
Solvent Choice: Use non-polar solvents like carbon tetrachloride or cyclohexane, which are common for radical reactions.
3. A white precipitate is forming in my reaction, and the reaction seems to stop. What is happening?
The formation of a white precipitate is often due to the reaction of the basic nitrogen of the pyridine ring with the hydrogen chloride (HCl) gas produced during the chlorination reaction. This forms a pyridine hydrochloride salt, which is often insoluble in organic solvents and deactivates the starting material.[1]
Troubleshooting Steps:
-
Use a Base: Add an acid scavenger, such as an inorganic base (e.g., sodium carbonate, potassium carbonate) or a non-nucleophilic organic base, to neutralize the HCl as it is formed.
-
pH Control: In aqueous biphasic systems, the pH can be controlled by the addition of a basic solution to keep the pyridine in its free base form.[1]
-
Use of N-Chlorosuccinimide (NCS): NCS is often a good alternative as the succinimide byproduct is less acidic and less likely to cause this issue.
4. My reaction is sluggish or not proceeding to completion. What are the potential reasons?
Several factors can contribute to a slow or incomplete reaction.
Troubleshooting Steps:
-
Initiator Activity: Ensure your radical initiator (AIBN, BPO) is fresh and has been stored correctly. Initiators can decompose over time.
-
Insufficient Initiation: The amount of initiator might be too low, or the initiation temperature might not have been reached.
-
Purity of Starting Material: Impurities in the 4-methylpyridine derivative can inhibit the radical chain reaction. Consider purification of the starting material.
-
Oxygen Inhibition: The presence of oxygen can quench radical reactions. Degas your solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Data Summary
The following table summarizes typical yields and conditions for different chlorination methods to provide a comparative overview. Actual results will vary depending on the specific substrate and reaction scale.
| Chlorinating Agent | Initiator/Catalyst | Solvent | Temperature (°C) | Desired Product | Typical Yield (%) | Key Side Products | Reference |
| Cl₂ | UV light | CCl₄ | 25-50 | 4-(Chloromethyl)pyridine | 40-60 | Di- and tri-chlorinated products, ring chlorination | General Knowledge |
| SO₂Cl₂ | AIBN | Benzene | 70-80 | 4-(Chloromethyl)pyridine | 60-75 | Dichlorinated product | General Knowledge |
| NCS | BPO | CCl₄ | 75-85 | 4-(Chloromethyl)pyridine | 70-85 | Dichlorinated product, succinimide | General Knowledge |
| PCl₅ | None | None | 160-200 | Perchlorinated products | Variable | Ring and side-chain chlorination | [2] |
Experimental Protocols
Protocol 1: Radical Chlorination using N-Chlorosuccinimide (NCS)
This protocol describes a general procedure for the mono-chlorination of a 4-methylpyridine derivative on the methyl group.
Materials:
-
4-Methylpyridine derivative (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Benzoyl peroxide (BPO) (0.05 eq)
-
Carbon tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-methylpyridine derivative and carbon tetrachloride.
-
Add N-chlorosuccinimide and benzoyl peroxide to the flask.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Side-Chain Chlorination using Sulfuryl Chloride (SO₂Cl₂)
This protocol provides a general method for the side-chain chlorination of a 4-methylpyridine derivative.
Materials:
-
4-Methylpyridine derivative (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Benzene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a dropping funnel, dissolve the 4-methylpyridine derivative and AIBN in benzene.
-
Heat the solution to reflux (approximately 80°C).
-
Add the sulfuryl chloride dropwise from the dropping funnel over a period of 30 minutes.
-
Continue to reflux the mixture for 1-3 hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench any unreacted sulfuryl chloride and neutralize the generated HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by a suitable method such as column chromatography.
Visualizations
Caption: Key side reactions in the chlorination of 4-methylpyridine.
Caption: Troubleshooting workflow for chlorination side reactions.
References
Technical Support Center: Purification of 2-(Chloro(4-chlorophenyl)methyl)pyridine
This guide provides detailed information for researchers, scientists, and drug development professionals on the purification of 2-(Chloro(4-chlorophenyl)methyl)pyridine (CAS No. 142404-69-1). It includes frequently asked questions, troubleshooting guides for common purification techniques, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude 2-(Chloro(4-chlorophenyl)methyl)pyridine?
A1: Common impurities largely depend on the specific synthetic route employed. However, they often include unreacted starting materials, such as 2-(p-chlorobenzyl)pyridine or (4-chlorophenyl)(pyridin-2-yl)methanone, reagents from chlorination (e.g., thionyl chloride byproducts), and side-products from parallel reactions. Residual solvents from the reaction workup are also common.[1][2]
Q2: My crude product is a yellow or brown oil/solid, but the pure compound should be an off-white solid. What causes the discoloration?
A2: Discoloration typically indicates the presence of impurities or degradation products. Pyridine derivatives can be sensitive to prolonged exposure to air and light, leading to the formation of colored byproducts.[3] Chlorinated pyridines can also be susceptible to hydrolysis, which may form corresponding aldehyde or alcohol impurities.
Q3: Which purification technique is best for my sample?
A3: The optimal method depends on the nature and quantity of impurities, the physical state of your crude product (solid vs. oil), and the desired final purity.
-
Acid-Base Extraction is an excellent initial step to remove non-basic and acidic impurities.[4]
-
Recrystallization is ideal for solid crude products to achieve high purity (>99.5%), provided a suitable solvent system can be identified.[1]
-
Flash Column Chromatography is highly versatile for separating compounds with different polarities and is effective for both oily and solid samples, especially when impurities are structurally similar to the product.[4]
Q4: How should I store the purified 2-(Chloro(4-chlorophenyl)methyl)pyridine?
A4: The compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5][6] For long-term storage, temperatures between 2-8°C are recommended.
Purification Method Comparison
The following table summarizes the advantages and disadvantages of the primary purification techniques.
| Purification Method | Typical Final Purity | Typical Recovery | Pros | Cons |
| Acid-Base Extraction | Moderate (85-95%) | High (>90%) | Excellent for removing non-basic impurities; highly scalable.[4][7] | Does not remove structurally similar basic impurities.[4] |
| Recrystallization | Very High (>99.5%) | Moderate-High (80-90%) | Yields highly pure crystalline solid; cost-effective at scale.[1] | Requires the compound to be a solid; finding a suitable solvent can be time-consuming; may have lower recovery.[4] |
| Flash Column Chromatography | High (>98%) | Moderate (50-80%) | High-resolution separation of closely related compounds; applicable to oils and solids.[8][9] | Can be slow and costly (solvents, silica); potential for product degradation on acidic silica gel.[4] |
Troubleshooting and Experimental Guides
Below are detailed protocols and troubleshooting tips for the most common purification techniques.
Acid-Base Extraction
This technique leverages the basicity of the pyridine nitrogen to separate the target compound from neutral or acidic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (100 mL).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 50 mL). The basic pyridine compound will move into the aqueous layer as its water-soluble hydrochloride salt.[7]
-
Organic Wash (Optional): Combine the acidic aqueous layers and wash them with a small portion of the organic solvent (1 x 30 mL) to remove any remaining neutral impurities. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath. While stirring, slowly add 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution until the pH is > 9.[7] This deprotonates the pyridinium salt, regenerating the water-insoluble free base.
-
Product Re-extraction: Extract the free base from the aqueous layer using the original organic solvent (e.g., ethyl acetate) (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure to yield the purified product.[7]
Troubleshooting Guide: Acid-Base Extraction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Product | Incomplete protonation during acid wash. | Ensure the aqueous layer is sufficiently acidic (pH < 2) after extraction. Use a stronger acid or perform more extractions.[10][11] |
| Incomplete basification before re-extraction. | Check the pH of the aqueous layer to confirm it is strongly basic (pH > 9) before re-extracting the product.[12] | |
| Product has some water solubility. | Perform multiple (4-5) extractions with the organic solvent to maximize recovery. | |
| Persistent Emulsion at Interface | Agitation during extraction was too vigorous. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gently swirl or rock the separatory funnel instead of shaking vigorously.[7] |
Flash Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities. Due to the basic nature of the pyridine, special considerations are needed to prevent peak tailing.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. To prevent streaking, add 0.5-1% triethylamine (Et₃N) to the eluent system.[4]
-
Column Packing:
-
Plug the bottom of a glass column with cotton or glass wool and add a layer of sand.[13]
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 98:2 Hexane:EtOAc + 1% Et₃N).[13]
-
Pour the slurry into the column, tapping gently to pack the silica bed evenly and remove air bubbles. Allow the solvent to drain to just above the silica level.[13][14]
-
-
Sample Loading:
-
Dissolve the crude product (pre-purified by acid-base extraction, if necessary) in a minimal amount of the eluent or dichloromethane.
-
Wet Loading: Carefully pipette the sample solution directly onto the top of the silica bed.
-
Dry Loading (Recommended): Add a small amount of silica gel to the sample solution, evaporate the solvent to get a dry, free-flowing powder, and carefully add this powder to the top of the column.[15]
-
-
Elution:
-
Carefully add the eluent to the top of the column, taking care not to disturb the sample layer.
-
Apply gentle air pressure (flash chromatography) to push the solvent through the column.[13]
-
Begin with a low-polarity eluent and gradually increase the polarity (gradient elution) if necessary to elute the product.[15]
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. A high vacuum may be needed to remove all traces of triethylamine.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation or Overlapping Spots | Incorrect eluent polarity. | Optimize the solvent system using TLC before running the column. A less polar system will increase separation for compounds with high Rf values, while a more polar system will help move compounds with low Rf values. |
| Peak Tailing or Streaking on TLC/Column | The basic pyridine is interacting strongly with the acidic silica gel. | Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to the eluent system to neutralize the acidic sites on the silica.[4] |
| Compound Won't Elute from Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane). |
| Cracked or Channeled Silica Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry without air bubbles. Running the column dry can also cause cracking.[16] |
Recrystallization
If the crude product is a solid, recrystallization is a powerful technique for achieving very high purity.
Experimental Protocol: Recrystallization
This protocol uses a mixed solvent system of ethyl acetate (solvent) and n-hexane (anti-solvent), which has proven effective for a structurally similar compound.[1]
-
Dissolution: Place the crude solid (e.g., 10 g) in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate (e.g., 30-40 mL).
-
Heating: Gently heat the mixture on a hot plate to 60-70°C while stirring. Add more ethyl acetate in small portions until the solid just completely dissolves. Avoid adding a large excess of solvent.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, slowly add n-hexane while stirring. The solution will become cloudy (turbid), indicating the start of precipitation.[1]
-
Cover the flask and allow it to stand undisturbed for 1-2 hours for crystal growth.
-
-
Complete Crystallization: To maximize the yield, place the flask in an ice bath for 30-60 minutes.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold n-hexane. Transfer the crystals to a watch glass and dry them in a vacuum oven.
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Does Not Dissolve | Insufficient solvent or incorrect solvent choice. | Add more of the primary solvent (ethyl acetate) in small portions while heating. If it still doesn't dissolve, a different, more polar solvent may be required.[1] |
| No Crystals Form Upon Cooling | Too much solvent was used (solution is not supersaturated). | Reduce the solvent volume by gentle heating and evaporation. Add more anti-solvent (n-hexane). Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of the pure compound.[1] |
| Product "Oils Out" Instead of Crystallizing | The solution was cooled too quickly, or significant impurities are present. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. If oiling out persists, the sample may need pre-purification by another method like column chromatography. |
| Low Recovery Yield | Too much solvent was used, or the compound has significant solubility in the cold solvent mixture. | Minimize the amount of hot solvent used for dissolution. Ensure the crystallization is completed in an ice bath to minimize solubility.[1] |
Visualizations
General Purification Workflow
This diagram outlines a general workflow for selecting a purification strategy for 2-(Chloro(4-chlorophenyl)methyl)pyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. web.uvic.ca [web.uvic.ca]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing Grignard Reactions with Pyridine Aldehydes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing Grignard reactions involving pyridine aldehyde substrates.
Frequently Asked Questions (FAQs)
Q1: What makes Grignard reactions with pyridine aldehydes particularly challenging?
Grignard reagents are strong nucleophiles and potent bases.[1][2] The primary challenge with pyridine aldehyde substrates arises from the Lewis basicity of the pyridine nitrogen atom. This nitrogen can interact with the magnesium atom of the Grignard reagent, leading to a variety of unproductive pathways that compete with the desired nucleophilic addition to the aldehyde carbonyl group. This can result in low yields and complex product mixtures.
Q2: What are the most common side reactions?
The main side reactions include:
-
Complexation: The Grignard reagent can form a complex with the pyridine nitrogen, rendering it less reactive towards the aldehyde.
-
Deprotonation: Grignard reagents can act as a base, deprotonating any acidic protons present, including those on the pyridine ring or α- to the carbonyl, although the latter is less common for aldehydes.[3]
-
Single Electron Transfer (SET): With sterically hindered substrates, the reaction may proceed via a single electron transfer mechanism, leading to side products.[3]
-
Reaction with Pyridine N-oxides: If pyridine N-oxides are used as starting materials, Grignard reagents can add to the pyridine ring itself, leading to dihydropyridine derivatives.[4][5][6] While not a direct reaction with pyridine aldehydes, it highlights the reactivity of the pyridine system.
Q3: How does the position of the aldehyde group (2-, 3-, or 4-) on the pyridine ring affect the reaction?
The position of the aldehyde group significantly influences the reaction outcome due to steric and electronic effects:
-
2-Pyridinecarboxaldehyde: The proximity of the nitrogen atom to the aldehyde can lead to chelation control. The magnesium atom of the Grignard reagent can coordinate with both the nitrogen and the carbonyl oxygen, forming a rigid five-membered ring intermediate.[7] This can influence the stereoselectivity of the addition and may either hinder or facilitate the reaction depending on the Grignard reagent used.
-
3-Pyridinecarboxaldehyde: The nitrogen atom is further away and has less of a direct chelating effect. However, its electron-withdrawing inductive effect still influences the reactivity of the carbonyl group.
-
4-Pyridinecarboxaldehyde: The nitrogen is para to the aldehyde group. Its influence is primarily electronic, making the carbonyl carbon more electrophilic and potentially more reactive towards nucleophilic attack.
Q4: Can Lewis acids be used to improve the reaction?
Yes, the addition of a Lewis acid can be beneficial. A stronger Lewis acid can preferentially bind to the more basic pyridine nitrogen. This "masks" the nitrogen, preventing it from interfering with the Grignard reagent and leaving the aldehyde group more accessible for nucleophilic attack.[8][9][10] Common Lewis acids for this purpose include ZnCl₂, MgBr₂, and LiCl. The use of "Turbo-Grignards" (Grignard reagents with LiCl) can also improve reactivity and solubility.[11]
Troubleshooting Guide
Q1: My reaction is not starting, or the magnesium is not being consumed. What should I do?
This is a common issue related to the formation of the Grignard reagent itself.
-
Activate the Magnesium: Magnesium turnings are often coated with a layer of magnesium oxide that prevents the reaction from initiating.[1] You can activate the surface by:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic sources (water, alcohols).[13][14] All glassware must be thoroughly flame-dried or oven-dried, and anhydrous solvents must be used.[11][15]
-
Check Solvent Quality: Use high-quality, anhydrous ether or tetrahydrofuran (THF). THF is often a better solvent for stabilizing the Grignard reagent.[12][16]
Q2: I am getting a very low yield of the desired secondary alcohol. What are the likely causes?
Low yields are often due to competing side reactions or degradation of the Grignard reagent.
-
Problem: Grignard reagent is complexing with the pyridine nitrogen.
-
Solution: Add a Lewis acid like ZnCl₂ or MgBr₂ to the pyridine aldehyde solution before adding the Grignard reagent. This will protect the nitrogen atom.
-
-
Problem: The Grignard reagent is decomposing.
-
Problem: The Grignard reagent is being consumed by trace amounts of water.
-
Solution: Re-verify that all glassware is rigorously dried and that the solvent is anhydrous.[14]
-
Q3: My main product is the corresponding alkane from the Grignard reagent, not the desired alcohol. Why?
This indicates that the Grignard reagent is acting as a base rather than a nucleophile.[2]
-
Problem: Presence of an acidic proton source.
-
Solution: The most likely culprit is water. Ensure all reagents and equipment are scrupulously dry.[14] If the pyridine aldehyde was purified by chromatography, ensure all protic solvent (like methanol or ethanol) has been removed.
-
Q4: I am getting a complex mixture of unidentified products. How can I simplify the product profile?
A complex mixture suggests multiple competing reaction pathways.
-
Problem: Reaction temperature is too high, promoting side reactions.
-
Solution: Lower the reaction temperature. Add the Grignard reagent slowly to a cooled solution (-78°C) of the pyridine aldehyde to maintain control over the reaction exotherm.[17]
-
-
Problem: Uncontrolled addition of the Grignard reagent.
-
Solution: Use a syringe pump for slow, controlled addition of the Grignard reagent to the aldehyde solution. This keeps the concentration of the Grignard reagent low at any given time, which can suppress side reactions.
-
Quantitative Data Summary
The choice of reaction parameters can significantly impact the yield. The following tables summarize the effects of common variables.
Table 1: Effect of Solvent on Grignard Reaction Yield
| Solvent | Typical Temperature Range | Relative Dielectric Constant | Observations |
| Diethyl Ether | 0°C to 35°C (reflux) | 4.3 | Lower boiling point, less ability to solvate some intermediates. |
| Tetrahydrofuran (THF) | -78°C to 66°C (reflux) | 7.5 | Higher boiling point, better solvating properties, often preferred.[12] |
| Dichloromethane (DCM) | -78°C to 0°C | 9.1 | Can be used, especially in copper-catalyzed systems.[17] |
Table 2: Effect of Temperature on Product Distribution
| Temperature | Desired Alcohol Yield | Side Product Formation | Comments |
| -78°C | Generally Higher | Minimized | Slow addition is critical to control the exotherm.[17] |
| 0°C | Moderate to High | Can Increase | A good starting point for optimization.[18] |
| Room Temperature | Often Lower | Significant | Increased rate of side reactions and reagent decomposition. |
Optimized Experimental Protocol
This protocol is a general guideline for the addition of a Grignard reagent to a pyridine aldehyde using a Lewis acid additive.
1. Preparation:
- Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
- Allow the flask to cool to room temperature under a stream of dry nitrogen.
2. Reagent Preparation:
- In the reaction flask, dissolve the pyridine aldehyde (1.0 equiv) in anhydrous THF.
- Add a Lewis acid (e.g., anhydrous ZnCl₂ or MgBr₂, 1.1 equiv) to the solution and stir for 30 minutes at room temperature to allow for complexation.
- Cool the mixture to the desired reaction temperature (e.g., -78°C or 0°C) using an appropriate cooling bath.
3. Grignard Addition:
- In a separate, dry flask, prepare or obtain a standardized solution of the Grignard reagent (1.2-1.5 equiv) in THF or diethyl ether.
- Slowly add the Grignard reagent to the cooled pyridine aldehyde-Lewis acid complex solution via a syringe or dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below the set point.
4. Reaction and Quenching:
- After the addition is complete, stir the reaction mixture at the same temperature for 1-3 hours, monitoring the reaction progress by TLC.
- Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at the reaction temperature.
- Allow the mixture to warm to room temperature.
5. Work-up and Purification:
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Experimental workflow for a Lewis acid-mediated Grignard reaction.
Caption: Competing reaction pathways in Grignard additions to pyridine aldehydes.
Caption: Troubleshooting flowchart for optimizing the Grignard reaction.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. diva-portal.org [diva-portal.org]
- 7. public.websites.umich.edu [public.websites.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. Grignard reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. leah4sci.com [leah4sci.com]
- 17. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in oxidation of 2-(p-chlorobenzyl)pyridine
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the oxidation of 2-(p-chlorobenzyl)pyridine to 2-(p-chlorobenzoyl)pyridine. Here you will find troubleshooting guides and frequently asked questions to address common issues and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My oxidation reaction of 2-(p-chlorobenzyl)pyridine is showing a low yield. What are the potential causes?
Low yields can stem from several factors, including incomplete conversion of the starting material, formation of side products, and suboptimal reaction or work-up conditions. Key areas to investigate include the quality of reagents, reaction temperature, and the choice of oxidant. For instance, older oxidizing agents like sodium dichromate or potassium permanganate can lose potency, leading to incomplete reactions.[1] Similarly, for catalytic aerobic oxidations, the purity and loading of the catalyst are critical for achieving good conversion.[1]
Q2: I have high conversion of my starting material, but the isolated yield of 2-(p-chlorobenzoyl)pyridine is still low. What could be happening?
If starting material conversion is high, the issue likely lies with the formation of side products or losses during the work-up and purification stages.[1] Common side products include the over-oxidation to carboxylic acids, the formation of the corresponding alcohol, (4-chlorophenyl)(pyridin-2-yl)methanol, or the oxidation of the pyridine nitrogen to form 2-(p-chlorobenzyl)pyridine N-oxide.[1][2] During the work-up, incomplete precipitation of the product or losses during extraction and recrystallization can also significantly reduce the isolated yield.[1]
Q3: What are some common side products in the oxidation of 2-(p-chlorobenzyl)pyridine and how can I minimize them?
The primary side products are the corresponding alcohol, the N-oxide, and potentially over-oxidation products.
-
Alcohol Formation: Incomplete oxidation can lead to the formation of (4-chlorophenyl)(pyridin-2-yl)methanol. To minimize this, ensure the stoichiometry of the oxidizing agent is sufficient and that the reaction is allowed to proceed to completion.
-
N-Oxide Formation: The nitrogen atom in the pyridine ring is susceptible to oxidation.[1] The choice of oxidizing agent and reaction conditions can influence the extent of N-oxide formation.
-
Over-oxidation: Strong oxidizing agents like potassium permanganate can potentially cleave the molecule or oxidize it further to carboxylic acids under harsh conditions.[3][4] Careful control of temperature and reaction time is crucial.[2]
Q4: How can I improve the purity of my 2-(p-chlorobenzoyl)pyridine product?
Effective purification is key to obtaining a high-purity product.
-
Aqueous Work-up: A critical step is pouring the cooled reaction mixture into a large volume of cold water to precipitate the crude product.[1] Thoroughly washing the collected solid with water is essential to remove inorganic salts, especially in chromium-based oxidations.[1]
-
Recrystallization: Recrystallization from a suitable solvent, such as ligroin, is an effective method for purifying 2-(p-chlorobenzoyl)pyridine and can yield white microprisms.[1]
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction
Question: My reaction shows low conversion of 2-(p-chlorobenzyl)pyridine, even after the recommended reaction time. What are the possible causes and solutions?
Answer: Several factors can lead to an incomplete or slow reaction. Consider the following troubleshooting steps:[1]
| Potential Cause | Troubleshooting & Optimization |
| Reagent Quality | Oxidant: Ensure the oxidizing agent (e.g., sodium dichromate, potassium permanganate) is fresh and has not degraded.[1] Solvent: Use anhydrous, high-purity solvents, as water can interfere with some oxidation reactions.[1] |
| Reaction Temperature | For chromium-based oxidations, ensure the reaction is maintained at the specified reflux temperature.[1] For catalytic aerobic oxidations, elevated temperatures (100-130 °C) are often necessary for good conversion.[1] |
| Catalyst Activity (for catalytic methods) | Ensure the catalyst (e.g., CuI, FeCl₂·4H₂O) is of high purity and that the correct catalyst loading is used.[1] |
| Atmosphere (for aerobic oxidation) | An adequate supply of oxygen or air is crucial as the reaction is first-order in oxygen concentration.[1] An inert atmosphere will inhibit the reaction.[1] |
Issue 2: Low Yield of 2-(p-chlorobenzoyl)pyridine with High Starting Material Conversion
Question: The conversion of my starting material is high, but the isolated yield of 2-(p-chlorobenzoyl)pyridine is low. What could be the reason?
Answer: This scenario points towards side reactions or issues with the work-up and purification.
| Potential Cause | Troubleshooting & Optimization |
| Side Reactions | N-Oxide Formation: The pyridine nitrogen can be oxidized.[1] Consider using a milder oxidizing agent or optimizing reaction conditions to minimize this. Over-oxidation: Avoid excessively harsh conditions (e.g., high temperatures for prolonged periods) that can lead to the formation of other byproducts. |
| Sub-optimal Work-up | Product Precipitation: Ensure the product has fully precipitated upon pouring the reaction mixture into cold water.[1] Incomplete precipitation is a direct loss of product.[1] Incomplete Extraction: During the work-up, ensure the pH of the aqueous layer is adjusted correctly to keep the product in the organic phase.[1] |
| Purification Losses | Minimize losses during recrystallization by choosing an appropriate solvent system and optimizing the crystallization conditions. |
Experimental Protocols
Method 1: Oxidation with Sodium Dichromate
This protocol is adapted from established literature procedures for similar substrates.
Materials:
-
2-(p-chlorobenzyl)pyridine
-
Sodium dichromate
-
Glacial acetic acid
-
Water
Procedure:
-
In a round-bottom flask, dissolve 0.5 mol of 2-(p-chlorobenzyl)pyridine in 450 ml of glacial acetic acid.[1]
-
With stirring, add 0.55 mol of sodium dichromate to the solution.[1]
-
Heat the mixture to reflux and maintain for 3 hours. The solution will turn dark green.[1]
-
After 3 hours, cool the reaction mixture to room temperature.[1]
-
Pour the cooled dark green solution into 1500 ml of cold water to precipitate the product.[1]
-
Collect the solid by vacuum filtration using a Buchner funnel.[1]
-
Wash the collected precipitate thoroughly with water.[1]
-
Air-dry the solid to yield 2-(p-chlorobenzoyl)pyridine.[1]
-
The product can be further purified by recrystallization from ligroin.[1]
Method 2: Oxidation with Potassium Permanganate
This protocol is adapted from a patented procedure.[2]
Materials:
-
2-(p-chlorobenzyl)pyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Methanol
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a reaction vessel, add 25g of 2-(p-chlorobenzyl)pyridine and 100ml of water.[2]
-
Begin stirring the mixture and heat to 85°C.[2]
-
Gradually add 30g of potassium permanganate in batches, ensuring the reaction temperature does not exceed 95°C.[2]
-
After the addition is complete, maintain the reaction mixture at 85-95°C for 4 hours.[2]
-
To quench the excess potassium permanganate, add 1ml of methanol and stir for 10 minutes.[2]
-
Cool the mixture to 60°C and add 75ml of ethyl acetate.[2]
-
Continue cooling to 30°C and filter the mixture.[2]
-
Wash the filter cake with 50ml of ethyl acetate.[2]
-
Separate the organic layer from the filtrate and extract the aqueous layer with 50ml of ethyl acetate.[2]
-
Combine all organic layers and concentrate under reduced pressure.[2]
-
To the residue, add 100ml of petroleum ether, heat until the solid dissolves, and then cool to 0-5°C to allow for crystallization.[2]
-
Filter the solid, wash the filter cake with 25ml of petroleum ether, and dry at 50°C to obtain (4-chlorophenyl)(pyridin-2-yl)methanone.[2]
Visualizations
Caption: Reaction pathway for the oxidation of 2-(p-chlorobenzyl)pyridine.
Caption: Troubleshooting workflow for low yield in the oxidation reaction.
References
stability issues of 2-(Chloro(4-chlorophenyl)methyl)pyridine under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of 2-(Chloro(4-chlorophenyl)methyl)pyridine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(Chloro(4-chlorophenyl)methyl)pyridine in acidic environments?
A1: The main stability issue for 2-(Chloro(4-chlorophenyl)methyl)pyridine under acidic conditions is its susceptibility to hydrolysis. The benzylic chloride is prone to nucleophilic substitution by water, which is often accelerated in acidic media. Protonation of the pyridine nitrogen can further influence the molecule's electronic properties and the reactivity of the chloromethyl side chain.[1]
Q2: What are the expected degradation products of 2-(Chloro(4-chlorophenyl)methyl)pyridine in an acidic solution?
A2: Under acidic conditions, the primary degradation product is expected to be (4-chlorophenyl)(pyridin-2-yl)methanol, resulting from the hydrolysis of the C-Cl bond. Further degradation or side reactions could potentially lead to other related impurities, although this would depend on the specific conditions (e.g., temperature, presence of other nucleophiles).
Q3: How does pH affect the degradation rate of 2-(Chloro(4-chlorophenyl)methyl)pyridine?
Q4: What analytical techniques are recommended for monitoring the stability of 2-(Chloro(4-chlorophenyl)methyl)pyridine?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for monitoring the degradation of 2-(Chloro(4-chlorophenyl)methyl)pyridine and quantifying the formation of its degradation products.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradants.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of parent compound in acidic solution | 1. Hydrolysis: The compound is degrading via acid-catalyzed hydrolysis. 2. High Temperature: Elevated temperatures are accelerating the degradation rate. | 1. pH Adjustment: If experimentally feasible, consider using a less acidic medium. 2. Temperature Control: Perform experiments at lower temperatures to slow down the degradation kinetics. 3. Use of Aprotic Solvents: If the experimental design allows, consider using aprotic solvents to minimize hydrolysis. |
| Appearance of unexpected peaks in HPLC chromatogram | 1. Formation of Degradation Products: The new peaks likely correspond to hydrolysis products or other side-reaction impurities. 2. Interaction with Formulation Excipients: The compound may be reacting with other components in the solution. | 1. Peak Identification: Use techniques like LC-MS or GC-MS to identify the structure of the unknown peaks. 2. Forced Degradation Studies: Perform systematic forced degradation studies (acid, base, oxidative, thermal, photolytic) to characterize potential degradation products.[3][4] 3. Excipient Compatibility Study: Evaluate the compatibility of the compound with individual excipients. |
| Inconsistent stability results between batches | 1. Variation in Impurity Profile: Different batches may have varying levels of impurities that could catalyze degradation. 2. Inconsistent Storage Conditions: Variations in storage temperature or exposure to light/moisture can affect stability. | 1. Batch Release Testing: Ensure all batches meet predefined purity specifications. 2. Standardized Storage: Store all batches under controlled and consistent conditions. |
Quantitative Data Summary
The following table summarizes hypothetical degradation data for 2-(Chloro(4-chlorophenyl)methyl)pyridine under various acidic conditions, as would be determined by a forced degradation study.
| Condition | Time (hours) | Parent Compound Remaining (%) | Primary Degradant (%) |
| 0.1 M HCl at 25°C | 0 | 100.0 | 0.0 |
| 24 | 95.2 | 4.8 | |
| 48 | 90.5 | 9.4 | |
| 72 | 86.1 | 13.8 | |
| 0.1 M HCl at 50°C | 0 | 100.0 | 0.0 |
| 8 | 88.3 | 11.6 | |
| 16 | 77.9 | 22.0 | |
| 24 | 68.4 | 31.5 | |
| 0.01 M HCl at 50°C | 0 | 100.0 | 0.0 |
| 8 | 94.1 | 5.8 | |
| 16 | 88.5 | 11.4 | |
| 24 | 83.2 | 16.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To evaluate the stability of 2-(Chloro(4-chlorophenyl)methyl)pyridine under acidic conditions and to identify potential degradation products.
Materials:
-
2-(Chloro(4-chlorophenyl)methyl)pyridine
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH) for neutralization
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-(Chloro(4-chlorophenyl)methyl)pyridine in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Pipette a known volume of the stock solution into separate volumetric flasks.
-
Add 0.1 M HCl to one flask and 1 M HCl to another to achieve a final drug concentration of approximately 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration.
-
-
Incubation:
-
Store the flasks at a controlled temperature (e.g., 50°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH solution.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.
-
Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Proposed acidic degradation pathway of the compound.
Caption: Workflow for forced degradation stability testing.
Caption: Decision tree for troubleshooting stability issues.
References
Technical Support Center: Analytical Method Validation for 2-(Chloro(4-chlorophenyl)methyl)pyridine
This technical support center provides guidance and troubleshooting for the analytical method validation of 2-(Chloro(4-chlorophenyl)methyl)pyridine, a critical process in drug development and quality control. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of 2-(Chloro(4-chlorophenyl)methyl)pyridine?
A1: For routine quantification and purity assessment, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended due to its robustness and wide applicability for organic molecules.[1][2] For trace-level analysis and identity confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific alternative.[1][3]
Q2: What are the key validation parameters to be evaluated for an analytical method for this compound?
A2: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[4][5][6]
Q3: Why are forced degradation studies necessary for this compound?
A3: Forced degradation studies are essential to develop a stability-indicating analytical method.[7][8] By subjecting 2-(Chloro(4-chlorophenyl)methyl)pyridine to stress conditions such as acid, base, oxidation, heat, and light, potential degradation products can be generated. This helps to ensure that the analytical method can separate the active pharmaceutical ingredient (API) from its degradants, thus providing an accurate measure of the API's stability.[7][8][9]
Q4: What are the expected degradation pathways for 2-(Chloro(4-chlorophenyl)methyl)pyridine?
A4: Given its structure, 2-(Chloro(4-chlorophenyl)methyl)pyridine is susceptible to hydrolysis of the benzylic chloride and oxidation. The pyridine ring itself is relatively stable. Hydrolysis is expected to be influenced by pH.[10]
Q5: What are the recommended storage conditions for 2-(Chloro(4-chlorophenyl)methyl)pyridine to minimize degradation?
A5: To minimize degradation, 2-(Chloro(4-chlorophenyl)methyl)pyridine should be stored in a cool, dry, and dark place.[10] It is critical to protect it from moisture to prevent hydrolysis. Storing the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[10]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check the pump for leaks and perform routine maintenance. |
| Extraneous Peaks (Ghost Peaks) | 1. Contaminated mobile phase or diluent. 2. Carryover from previous injections. 3. Impurities in the sample. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program and inject a blank after a high-concentration sample. 3. Verify the purity of the reference standard and sample. |
| Low Sensitivity | 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Detector malfunction. | 1. Determine the UV maximum (λmax) of 2-(Chloro(4-chlorophenyl)methyl)pyridine and set the detector accordingly. 2. Increase the sample concentration if within the linear range. 3. Check the detector lamp and perform diagnostics. |
GC-MS Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape | 1. Active sites in the injector liner or column. 2. Inappropriate injection temperature. | 1. Use a deactivated liner and/or perform column conditioning. 2. Optimize the injector temperature to ensure complete volatilization without degradation. |
| Low Signal Intensity | 1. Leak in the system. 2. Contaminated ion source. 3. Incorrect MS tuning. | 1. Perform a leak check of the GC-MS system. 2. Clean the ion source according to the manufacturer's instructions. 3. Re-tune the mass spectrometer. |
| Poor Mass Spectral Quality | 1. High background noise. 2. Co-eluting impurities. 3. Incorrect ionization energy. | 1. Check for leaks and ensure high-purity carrier gas. 2. Optimize the GC temperature program for better separation. 3. Use the standard 70 eV for electron ionization. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity and Assay
Objective: To determine the purity of 2-(Chloro(4-chlorophenyl)methyl)pyridine and quantify it against a reference standard.
Instrumentation: A high-performance liquid chromatograph with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 30°C[11] |
| Detection Wavelength | 225 nm (based on typical absorbance for similar structures)[11] |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Procedure:
-
Standard Preparation: Prepare a stock solution of the 2-(Chloro(4-chlorophenyl)methyl)pyridine reference standard in the mobile phase at a concentration of 1 mg/mL. From this, prepare a working standard at a concentration of 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to obtain a final concentration of approximately 100 µg/mL.
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution five times to verify system suitability (RSD of peak area ≤ 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity and assay of the sample by comparing the peak area of the analyte in the sample solution to that of the standard solution.
-
Protocol 2: Forced Degradation Study
Objective: To assess the stability-indicating nature of the HPLC method by analyzing samples of 2-(Chloro(4-chlorophenyl)methyl)pyridine subjected to stress conditions.
Procedure:
Prepare solutions of 2-(Chloro(4-chlorophenyl)methyl)pyridine at 1 mg/mL in a suitable solvent and subject them to the following conditions:
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 N HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 N NaOH | 4 hours at 60°C |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | Solid sample | 48 hours at 80°C |
| Photolytic Degradation | Solution | Expose to UV light (254 nm) for 24 hours |
After the specified duration, neutralize the acidic and basic solutions, dilute all samples to a suitable concentration, and analyze using the validated HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[9]
Validation Data Summary
The following tables summarize the acceptance criteria and typical results for the validation of the HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| RSD of Peak Area (n=5) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from blank, placebo, and degradation products. Peak purity index > 0.99. | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of the test concentration for assay. | Complies |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | Repeatability ≤ 2.0%, Intermediate Precision ≤ 2.0% | Repeatability: 0.9%, Intermediate: 1.3% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | No significant impact on results with minor variations in method parameters. | Complies |
Visualizations
Caption: Workflow for the HPLC analysis of 2-(Chloro(4-chlorophenyl)methyl)pyridine.
Caption: Workflow for the forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. jespublication.com [jespublication.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. longdom.org [longdom.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Resolving Isomeric Impurities in Pyridine Derivative Synthesis
Welcome to the Technical Support Center for troubleshooting the synthesis of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the formation and resolution of isomeric impurities.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formation, identification, and separation of isomeric impurities during the synthesis of pyridine derivatives.
Q1: Why are isomeric impurities a common problem in pyridine synthesis, and which reactions are most susceptible?
A: Isomeric impurities are prevalent in pyridine synthesis due to the similar reactivity of different positions on the precursor molecules. The formation of regioisomers is a significant challenge, particularly in classical multi-component reactions where unsymmetrical reagents are used.
-
Hantzsch Pyridine Synthesis: When synthesizing an unsymmetrical pyridine using two different β-dicarbonyl compounds in a classical one-pot reaction, a mixture of two desired unsymmetrical regioisomers and two undesired symmetrical side products can form.[1] This occurs because the initial Knoevenagel condensation and enamine formation can proceed through four different pathways.[1]
-
Chichibabin Pyridine Synthesis: This reaction, which involves the condensation of aldehydes or ketones with ammonia, often yields mixtures of isomers.[2] For example, the reaction of acetaldehyde and ammonia can produce a mixture of 2-methylpyridine and 4-methylpyridine.[2] Using higher aliphatic aldehydes can also lead to the formation of anomalous pyridine derivatives alongside the expected products.[3]
-
Guareschi-Thorpe Pyridine Synthesis: To avoid the formation of two isomers in this synthesis, the reaction is typically carried out with symmetrical β-dicarbonyl derivatives.[4] Using unsymmetrical precursors can lead to mixtures that are difficult to separate.
-
Pyrazolo[3,4-b]pyridine Synthesis: The synthesis of this fused pyridine system can result in two regioisomers if a non-symmetrical 1,3-dicarbonyl compound is used. The ratio of the products depends on the relative electrophilicity of the two carbonyl groups.[5]
Q2: My reaction has produced a mixture of isomers. What is the general approach to separating them?
A: Separating pyridine isomers is challenging due to their similar physicochemical properties, such as close boiling points and comparable polarities.[6] The primary strategies for separation include:
-
Enhanced Distillation: For isomers with close boiling points (e.g., 3-picoline at 144°C and 4-picoline at 145°C), simple distillation is ineffective.[6] Techniques like azeotropic or extractive distillation, which involve adding an entrainer or a high-boiling solvent to alter the relative volatilities, can be employed.[6]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating isomers.[7] Specialized columns, such as mixed-mode or HILIC, can exploit subtle differences in isomer interactions with the stationary phase.[8] Preparative chromatography can be used to isolate larger quantities of the desired isomer.[9]
-
Complexation and Crystallization: This method involves reacting the isomer mixture with a specific agent to form a salt or complex that selectively crystallizes with one isomer due to differences in solubility.[6] A classic example is the separation of 4-picoline from a mixture with 3-picoline using anhydrous oxalic acid.[6] Fractional crystallization, which relies on small differences in solubility at a given temperature, is another powerful technique.[10]
-
Selective Adsorption: This technique uses adsorbents like zeolites that can selectively bind to one isomer, allowing for its separation from the mixture.[6]
Q3: How can I identify which isomers are present in my product mixture?
A: A combination of spectroscopic and chromatographic techniques is typically used for isomer identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between isomers. Positional isomers will exhibit different chemical shifts and coupling patterns for the protons and carbons on the pyridine ring. For example, the symmetry in a molecule like 2,6-lutidine will result in fewer signals compared to the less symmetrical 2,4-lutidine.
-
Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns upon ionization (e.g., in GC-MS) can differ.[11] The position of substituents can influence how the molecule breaks apart, leading to unique fragment ions that can help identify each isomer.[11] High-resolution mass spectrometry can further aid in confirming the elemental composition of fragments.[5]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): By comparing the retention times of the peaks in your sample to those of known isomer standards under the same analytical conditions, you can identify the components of your mixture.
Q4: My HPLC chromatogram shows poor peak shape (tailing) for my pyridine derivatives. How can I improve this?
A: Peak tailing for basic compounds like pyridines is a common issue in reversed-phase HPLC. It is often caused by strong, undesirable interactions with acidic residual silanol groups on the surface of silica-based stationary phases.[6] To mitigate this:
-
Adjust Mobile Phase pH: Operating at a low pH (e.g., < 4) will protonate the pyridine, which can lead to better peak shape.[6]
-
Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help saturate the active silanol sites, reducing their interaction with your pyridine analytes.[6]
-
Use a Specialized Column: Consider using a column with a stationary phase designed to minimize silanol interactions or a mixed-mode column that offers alternative retention mechanisms.[12]
Troubleshooting Guides
This section provides structured guides to address specific issues encountered during the synthesis and purification of pyridine derivatives.
Guide 1: Dealing with Regioisomer Formation in Hantzsch Synthesis
-
Problem: My one-pot, four-component Hantzsch synthesis using two different β-ketoesters has resulted in a complex mixture of products with multiple spots on the TLC plate, leading to a low yield of the desired regioisomer.[1]
-
Cause: The simultaneous presence of all reactants allows for the formation of four different intermediates, leading to a mixture of two regioisomers and two symmetrical byproducts.[1]
-
Solution: Switch from a one-pot reaction to a sequential, two-step Modified Knoevenagel-Hantzsch Protocol. This approach ensures high regioselectivity by controlling the formation of the key intermediates.[1]
Caption: Sequential workflow for regioselective Hantzsch synthesis.
Guide 2: Resolving Close-Boiling Picoline Isomers (e.g., 3-Picoline and 4-Picoline)
-
Problem: A mixture of 3-picoline and 4-picoline cannot be separated by fractional distillation due to their nearly identical boiling points (144°C and 145°C, respectively).[6]
-
Cause: The high similarity in their physical properties makes conventional separation methods inefficient.[6]
-
Solution: Employ a chemical separation method based on selective crystallization of an oxalate salt. 4-Picoline (γ-picoline) forms a substantially insoluble oxalate salt, while 3-picoline (β-picoline) does not under the specified conditions.[6]
| Issue | Probable Cause | Recommended Solution |
| Low Recovery of 4-Picoline Oxalate | Incomplete precipitation due to excess moisture or incorrect stoichiometry. | Ensure the starting picoline mixture is anhydrous by distilling off about 10% of the material. Use a molecularly equivalent amount of anhydrous oxalic acid relative to the 4-picoline content.[6] |
| Cooling the solution too quickly or to a temperature that is too low. | Implement a slow, controlled cooling profile over 1.5 to 3 hours to a final temperature between 20°C and 30°C.[6] | |
| Contamination of 4-Picoline with 3-Picoline | Inefficient separation of the mother liquor from the crystals. | Use vacuum filtration for thorough removal of the mother liquor containing the soluble 3-picoline. |
| Co-precipitation of 3-picoline oxalate. | Ensure the cooling process is not too rapid, as this can trap impurities within the crystal lattice. | |
| Incomplete Liberation of 4-Picoline from the Oxalate Salt | Insufficient temperature during dry distillation. | Heat the isolated oxalate salt in a distillation apparatus with a bath temperature of 150°C to 200°C to ensure complete decomposition and distillation of the 4-picoline.[6] |
| Acidic byproducts in the final product. | After distillation, stir the collected 4-picoline with a concentrated aqueous sodium hydroxide solution to neutralize and remove any acidic decomposition byproducts, then dry the organic layer.[6] |
Data Presentation
Table 1: Comparison of Separation Techniques for 3-Picoline vs. 4-Picoline
| Technique | Principle | Agents/Conditions | Achieved Purity |
| Azeotropic Distillation | Forms new azeotropes with different boiling points. | Entrainer: Aqueous C1-C6 monohydroxy-alcohols. | Improved separation efficiency. |
| Chemical Reaction + Distillation | Reacts 4-picoline to increase its boiling point. | Aldehyde-containing compound + solid catalyst. | > 99% (3-picoline). |
| Complexation/Crystallization | Selective precipitation of one isomer. | Anhydrous oxalic acid. | Substantially pure 4-picoline.[6] |
| Selective Adsorption | Differential adsorption onto a zeolite. | Potassium-exchanged type X zeolite adsorbent. | High-purity 4-picoline. |
Table 2: Quantitative Analytical Methods for Pyridine Derivatives
| Method | Internal Standard | Accuracy (Recovery) | Precision (RSD/CV) | Limit of Detection (LOD) |
| HS-GC-MS/MS | Pyridine-d5 | 89-101% | 2-3% | 0.006 mg/kg (biota) |
| GC-FID | N,N-dimethylformamide | 97.9% - 99.9% | 0.2569% (pooled CV) | 0.87 pg/injection |
| HPLC-UV | Diethyldiphenylurea | Excellent (not quantified) | Low relative standard deviations reported | 5 ppb |
Experimental Protocols
Protocol 1: HPLC Method Development for Isomer Separation
This protocol provides a general workflow for developing an HPLC method to separate isomeric pyridine derivatives.
-
Column Selection:
-
Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
If retention is poor or separation is inadequate, consider a Hydrophilic Interaction Liquid Chromatography (HILIC) column for highly polar analytes or a mixed-mode column that combines reversed-phase and ion-exchange properties.[12]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate in water). The choice of buffer and pH is critical for selectivity.
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).
-
-
Initial Screening:
-
Method Optimization:
-
Poor Resolution:
-
pH Adjustment: Prepare mobile phases with different pH values (e.g., pH 3 with formic acid, pH 5 with ammonium acetate) to alter the ionization state of the analytes and improve selectivity.[6]
-
Solvent Type: If using acetonitrile, try substituting it with methanol. The different solvent properties can alter selectivity.[6]
-
-
Peak Tailing:
-
Add a competing base like 0.1% triethylamine (TEA) to the mobile phase to block active silanol sites on the column.[6]
-
-
Caption: Logical flow for HPLC method development for substituted pyridines.
Protocol 2: GC-FID Analysis for Quantification of Picoline Isomers
This protocol outlines a method for the quantitative analysis of picoline isomers using Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Sample Preparation:
-
Dissolve the sample mixture containing picoline isomers in a suitable solvent (e.g., methanol).
-
Add a known concentration of an internal standard. For picoline analysis, a different, well-separated pyridine derivative or a non-interfering aromatic compound can be used.
-
Transfer an aliquot to a GC vial.
-
-
Instrumental Conditions:
-
System: Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Column: A capillary column appropriate for the analysis of polar compounds (e.g., a wax or mid-polarity phase).
-
Injection: 1 µL split or splitless injection.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of the isomers and elution of all components. A typical program might be: 70°C for 2 min, ramp at 3°C/min to 150°C, then ramp at 20°C/min to 250°C, hold for 3 min.[13]
-
Detector: FID, with a temperature of around 275-300°C.
-
-
Quantification:
-
Generate a calibration curve by running a series of standards with known concentrations of each picoline isomer and the internal standard.
-
Calculate the concentration of each isomer in the sample by comparing its peak area relative to the internal standard against the calibration curve.
-
Mandatory Visualization
Diagram 1: Formation of Isomeric Mixture in Unsymmetrical Hantzsch Synthesis
Caption: One-pot Hantzsch synthesis leads to a mixture of regioisomers.
References
- 1. Purification [chem.rochester.edu]
- 2. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. scispace.com [scispace.com]
- 5. lcms.cz [lcms.cz]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. Separation of Model Compounds in Reversed-Phase and Mixed-Mode | SIELC Technologies [sielc.com]
- 9. column-chromatography.com [column-chromatography.com]
- 10. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 11. tutorchase.com [tutorchase.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. myttex.net [myttex.net]
Navigating the Synthesis of 2-(Chloro(4-chlorophenyl)methyl)pyridine: A Comparative Guide to Key Methodologies
For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. 2-(Chloro(4-chlorophenyl)methyl)pyridine, a crucial building block in the synthesis of various pharmaceutical compounds, including the antihistamine Bepotastine, can be synthesized through several distinct routes. This guide provides a comprehensive comparison of the primary synthetic pathways, focusing on objectivity and presenting experimental data and detailed methodologies to assist in selecting the most suitable protocol.
The synthesis of 2-(Chloro(4-chlorophenyl)methyl)pyridine predominantly proceeds through a key intermediate, (4-chlorophenyl)(pyridin-2-yl)methanol. The production of this alcohol is the focal point of divergence in the synthetic strategies. Three main routes to this intermediate have been identified: a two-step oxidation-reduction pathway, a Grignard reaction-based approach, and a biocatalytic reduction method. The final step in each route is the chlorination of the alcohol to yield the target compound.
Comparative Analysis of Synthetic Routes
The selection of a particular synthetic route is contingent on several factors, including desired yield, purity, scalability, cost of reagents, and the need for stereoselectivity. The following table summarizes the key quantitative parameters of the compared methods for the synthesis of the intermediate (4-chlorophenyl)(pyridin-2-yl)methanol and the subsequent chlorination step.
| Parameter | Oxidation-Reduction Route | Grignard Reaction Route | Biocatalytic Reduction Route |
| Starting Materials | 2-(p-chlorobenzyl)pyridine | 4-Bromochlorobenzene, Pyridine-2-carboxaldehyde or 2-Cyanopyridine | (4-chlorophenyl)(pyridin-2-yl)methanone |
| Key Reagents | Potassium permanganate, Sodium borohydride | Magnesium, Iodine | Recombinant E. coli expressing alcohol dehydrogenase |
| Reaction Time | Oxidation: 4-6 hours, Reduction: 2-6 hours | Not specified | ~80 minutes (in microreactor) |
| Overall Yield (to alcohol) | 60-97%[1] | ~75%[2] | up to 99.6%[1] |
| Enantiomeric Excess (ee) | Not applicable (racemic) | Not applicable (racemic) | >99% (for S-enantiomer)[1] |
| Chlorination Yield | ~88% (with SOCl₂)[3] | ~88% (with SOCl₂)[3] | ~88% (with SOCl₂)[3] |
| Overall Yield (final product) | 53-85% | ~66% | ~87.6% |
| Purity (final product) | High, intermediate can be purified | Moderate, requires chromatographic purification | High |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and evaluation.
Route 1: Oxidation-Reduction Pathway
This two-step synthesis first involves the oxidation of 2-(p-chlorobenzyl)pyridine to (4-chlorophenyl)(pyridin-2-yl)methanone, followed by the reduction of the ketone to the desired alcohol.
Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine To a solution of 25g of 2-(p-chlorobenzyl)pyridine in 100ml of water, the mixture is heated to 85°C with stirring. 30g of potassium permanganate is added in portions, ensuring the temperature does not exceed 95°C. The reaction is maintained at 85-95°C for 4 hours. After the reaction, the mixture is cooled, and the product is extracted with ethyl acetate. Recrystallization from petroleum ether yields the ketone product. The reported yield for this step is approximately 86%.[2]
Step 2: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone 20g of the ketone from Step 1 is dissolved in 50ml of methanol and cooled to 20°C in an ice-water bath. 1.7g of potassium borohydride is added in portions, keeping the temperature below 40°C. The reaction is stirred for 30 minutes. After workup, the product is obtained with a high yield.[1]
Step 3: Chlorination of (4-chlorophenyl)(pyridin-2-yl)methanol The alcohol is dissolved in an aprotic solvent like dichloromethane and cooled to 0-5°C. Thionyl chloride is slowly added, and the reaction is stirred at a temperature between 0-20°C until completion. The reaction is then quenched with a saturated sodium bicarbonate solution, and the product is extracted. A yield of approximately 88% has been reported for this step.[3]
Route 2: Grignard Reaction
This method provides a more direct route to the intermediate alcohol.
Step 1: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol Magnesium turnings are activated with a crystal of iodine in anhydrous THF under an inert atmosphere. A solution of 4-bromochlorobenzene in anhydrous THF is added dropwise to form the Grignard reagent, 4-chlorophenylmagnesium bromide. To the freshly prepared Grignard reagent, a solution of pyridine-2-carboxaldehyde in anhydrous THF is added dropwise at a controlled temperature. After the addition is complete, the reaction is allowed to proceed until completion. The reaction is quenched with a saturated aqueous ammonium chloride solution, and the product is extracted and purified by silica gel column chromatography. A yield of approximately 75% has been reported.[2]
Step 2: Chlorination of (4-chlorophenyl)(pyridin-2-yl)methanol The protocol is similar to the chlorination step in the Oxidation-Reduction Pathway, utilizing thionyl chloride in an aprotic solvent. The expected yield is approximately 88%.[3]
Route 3: Biocatalytic Reduction
This method is employed for the asymmetric synthesis of the (S)-enantiomer of (4-chlorophenyl)(pyridin-2-yl)methanol, which is a key intermediate for Bepotastine.
Step 1: Asymmetric Bioreduction of (4-chlorophenyl)(pyridin-2-yl)methanone The reduction of (4-chlorophenyl)(pyridin-2-yl)methanone is carried out in a water-cyclohexane liquid-liquid system using recombinant Escherichia coli as a whole-cell catalyst. The reaction is conducted in a microreaction system to enhance mass transfer. This method can achieve a yield of 99.6% with an enantiomeric excess of >99% for the (S)-enantiomer in approximately 80 minutes.
Step 2: Chlorination of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol The chlorination of the enantiomerically pure alcohol follows the same procedure as the racemic mixture, using thionyl chloride. The reported yield is around 88%.[3]
Visualizing the Synthetic Workflows
To better illustrate the relationships between the different synthetic routes, the following diagrams outline the key stages.
Caption: Comparative workflow of the three main synthetic routes to 2-(Chloro(4-chlorophenyl)methyl)pyridine.
Conclusion
All three routes offer viable pathways for the synthesis of 2-(Chloro(4-chlorophenyl)methyl)pyridine.
-
The Oxidation-Reduction Route is a robust method that allows for the isolation and purification of the intermediate ketone, potentially leading to a purer final product. The overall yield is good and the reagents are relatively common.
-
The Grignard Reaction Route provides a more direct, one-pot synthesis to the alcohol intermediate. However, it requires anhydrous conditions and careful control of the reaction temperature. The overall yield is moderate.
-
The Biocatalytic Reduction Route is the most efficient in terms of yield and reaction time for producing the enantiomerically pure (S)-alcohol. This is the preferred method when the final product requires high stereoselectivity, such as in the synthesis of Bepotastine.
The final chlorination step using thionyl chloride is a consistent and high-yielding transformation for all three routes. The choice of the primary synthesis pathway will ultimately depend on the specific requirements of the research or production campaign, balancing factors such as yield, cost, scalability, and the need for a specific enantiomer.
References
A Comparative Analysis of the Biological Activity of 2-(Chloro(4-chlorophenyl)methyl)pyridine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The compound 2-(chloro(4-chlorophenyl)methyl)pyridine represents a core scaffold with significant potential in medicinal chemistry. Its structural analogs, characterized by modifications to the pyridine ring, the chlorophenyl group, and the methylene bridge, have been investigated for a range of biological activities. This guide provides a comparative overview of the biological activities of this class of compounds, drawing from various studies on structurally related analogs. Due to a scarcity of direct comparative studies on 2-(chloro(4-chlorophenyl)methyl)pyridine itself, this guide synthesizes data from research on analogous pyridine-containing compounds to highlight potential therapeutic applications and guide future drug discovery efforts.
The primary biological activities explored for analogs of 2-(chloro(4-chlorophenyl)methyl)pyridine include anticancer and antifungal effects. The following sections present quantitative data from these studies, detail the experimental methodologies employed, and visualize key pathways and workflows.
Anticancer Activity
Several studies have demonstrated the potential of pyridine derivatives as anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways or the disruption of cellular structures like microtubules.
The following table summarizes the in vitro cytotoxic activity of various pyridine analogs against different human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound/Analog Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Ureas | 8e | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | [1] |
| 8n | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | [1] | |
| Dihydropyridine-Carbonitriles | Ii | HT-29 (Colon) | 3 | [2][3] |
| Id | HT-29 (Colon) | >50 | [2][3] | |
| Pyridine-Bridged Combretastatin Analogs | 3c (2,4-dimethoxy substitutions) | Various | Low nanomolar | [4] |
| 2,4-Diphenyl-5H-indeno[1,2-b]pyridines | Chlorinated analogs | T47D (Breast) | Significant cytotoxic effect | [5] |
| Pyrazolopyridines | 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one | MCF-7 (Breast) | 5.355 µg/mL | [6] |
| MDA-MB-231 (Breast) | 1.419 µg/mL | [6] |
Antifungal Activity
Analogs of 2-(chloro(4-chlorophenyl)methyl)pyridine have also been explored for their antifungal properties. These compounds often target enzymes essential for fungal cell wall integrity or membrane function.
The following table summarizes the in vitro antifungal activity of various pyridine analogs against different fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) or EC50 values.
| Compound/Analog Class | Specific Analog | Fungal Strain | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Pyridine Carboxamides | 3f | Botrytis cinerea | - | Good in vivo activity | [7] |
| 2-Phenylpyrimidine Derivatives | YW-01 | Candida albicans | 8 | - | [8] |
| Candida tropicalis | 4 | - | [8] | ||
| Cryptococcus neoformans | 16 | - | [8] | ||
| C6 | Various susceptible strains | Good activity | - | [8] | |
| Pyridine Derivatives | 5o | Phomopsis sp. | - | 10.5 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of the biological activities of these pyridine analogs.
Cell Viability Assay (MTT Assay) for Anticancer Activity
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment : Cells are seeded in 96-well plates and incubated for 24 hours. They are then treated with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation : Fungal strains are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared.
-
Compound Dilution : The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation : Each well is inoculated with the fungal suspension.
-
Incubation : The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring absorbance.
Visualizations
Diagrams of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental designs.
Caption: Proposed mechanism of anticancer activity for certain pyridine analogs.
Caption: Inhibition of ergosterol biosynthesis by antifungal pyridine analogs.
Caption: General workflow for the biological evaluation of novel pyridine analogs.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Chlorophenyl Pyridine Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The chlorophenyl pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of chlorophenyl pyridine derivatives, focusing on their anticancer and antimicrobial activities, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Key Oncogenic Pathways
Chlorophenyl pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various components of cancer cell signaling pathways, including protein kinases and topoisomerases.
Aurora Kinase Inhibition
A series of o-chlorophenyl substituted pyrimidines have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis. Detailed SAR studies revealed that polar substituents at the para position of the B-ring are critical for potent activity.[1][2][3] For instance, the o-carboxylic acid substituted bisanilinopyrimidine 1 was identified as a potent hit with an Aurora A IC50 of 6.1 ± 1.0 nM.[1][2][3] Further modifications, such as the replacement of the A-ring carboxylic acid with halogens and the incorporation of fluorine at the pyrimidine 5-position, led to highly potent inhibitors that bind to the DFG-out conformation of the kinase.[1][2][3]
| Compound | Modification | Target | IC50 (nM) |
| 1 | o-carboxylic acid on A-ring | Aurora A | 6.1 ± 1.0 |
| 9m | Water-solubilizing moieties at para-position of B-ring | Aurora A | (Activity confirmed in cell-based assays) |
Experimental Protocol: Aurora Kinase Inhibition Assay
The inhibitory activity against Aurora A kinase is typically determined using a radiometric assay. The protocol involves the following steps:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the Aurora A enzyme, a biotinylated peptide substrate, and [γ-33P]ATP in a kinase buffer.
-
Compound Incubation: The test compounds (chlorophenyl pyridine derivatives) are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by adding Mg/ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Termination: The reaction is terminated by adding phosphoric acid.
-
Detection: The phosphorylated substrate is captured on a streptavidin-coated filter plate, and the radioactivity is measured using a scintillation counter.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Signaling Pathway: Aurora Kinase Inhibition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of o -Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Determination of Pyridine Compounds
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pyridine and its derivatives is paramount. These heterocyclic aromatic compounds are foundational in many pharmaceuticals and agrochemicals, making their analysis a critical step in quality control, metabolic studies, and environmental monitoring. This guide provides a comparative analysis of the most common and effective analytical techniques for pyridine compounds, offering insights into their performance, supported by experimental data.
Performance Characteristics of Key Analytical Techniques
The selection of an analytical method for pyridine compounds is contingent on factors such as the sample matrix, the required sensitivity, and the nature of the pyridine derivative itself. The most frequently employed techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors.[1][2] Below is a summary of their performance characteristics.
| Validation Parameter | HS-GC-MS/MS | GC-FID | HPLC-UV |
| Internal Standard | Pyridine-d5 | N,N-dimethylformamide | Diethyldiphenylurea |
| Accuracy (% Recovery) | 89-101%[3][4] | 97.9-99.9%[3] | Excellent (not quantified)[3] |
| Precision (% RSD/CV) | 2-3%[3][4] | 0.2569% (pooled CV)[3] | Low relative standard deviations reported[3] |
| Limit of Detection (LOD) | 0.006 mg/kg (biota)[3][4] | 0.87 pg/injection[3] | 5 ppb[3] |
| Limit of Quantitation (LOQ) | 0.020 mg/kg (biota)[3][4] | Not Specified | Not Specified |
In-Depth Look at Analytical Methodologies
Gas Chromatography (GC)
Gas chromatography is particularly well-suited for the analysis of volatile and semi-volatile compounds like pyridine.[1][5] It offers high resolution and sensitivity, especially when paired with a mass spectrometer.[1]
Key Advantages of GC:
-
High Sensitivity: Especially with detectors like Mass Spectrometry (MS) and Flame Ionization Detector (FID).[6]
-
Speed: GC analysis can be faster than HPLC, with run times often in the range of minutes.[7]
-
Cost-Effectiveness: The instrumentation and carrier gases used in GC can be more affordable than the solvents required for HPLC.[7]
Common Detectors:
-
Mass Spectrometry (GC-MS): Provides high selectivity and sensitivity, making it ideal for complex matrices and trace-level detection.[3][8] Tandem mass spectrometry (MS/MS) further enhances this by using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions.[3]
-
Flame Ionization Detection (GC-FID): A robust and widely available method suitable for less complex samples where high sensitivity is not the primary requirement.[3][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that is advantageous for analyzing non-volatile or thermally unstable pyridine derivatives.[1][2]
Key Advantages of HPLC:
-
Versatility: Can handle a wide range of analytes, including those that are not suitable for GC due to low volatility or thermal instability.[1][2]
-
Compatibility with Liquid Samples: Ideal for the direct analysis of biological fluids and other liquid matrices.[8]
Common Detectors:
-
UV Detection (HPLC-UV): A common and cost-effective method suitable for pyridine compounds that possess a UV chromophore.[3][4]
-
Mass Spectrometry (HPLC-MS): Offers higher sensitivity and specificity, particularly useful for complex mixtures and identifying unknown compounds.[9] A reversed-phase liquid chromatography-electrospray ionization tandem mass spectrometric method (RP-HPLC-ESI-MS/MS) has been successfully developed for the simultaneous determination of pyridine and its derivatives.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and selection of an appropriate analytical technique.
Method 1: Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS)
This method is highly sensitive and specific, making it ideal for complex matrices. The use of a deuterated internal standard corrects for matrix effects and variations in sample preparation.[3]
Sample Preparation:
-
Homogenize the sample matrix (e.g., biota tissue).[3]
-
Weigh approximately 1g of the homogenized sample into a headspace vial.[3]
-
Add a known concentration of Pyridine-d5 internal standard solution.[3]
-
Seal the vial and vortex to ensure thorough mixing.[3]
-
Incubate the vial at a specified temperature (e.g., 80°C) to allow for the volatilization of pyridine into the headspace.[3]
Instrumental Analysis:
-
System: Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS) with a headspace autosampler.[3]
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 3°C/minute to 150°C.[10]
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode.[3]
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
A robust and widely available method suitable for less complex samples where high sensitivity is not the primary requirement.[3]
Sample Preparation:
-
Extract pyridine from the sample using a suitable solvent (e.g., methanol).[3]
-
Add a known concentration of a suitable internal standard, such as N,N-dimethylformamide.[3]
-
Vortex and centrifuge the sample to separate the extraction solvent.[3]
-
Transfer an aliquot of the supernatant to an autosampler vial for analysis.[3]
Instrumental Analysis:
-
System: Gas Chromatograph with a Flame Ionization Detector (GC-FID).[3]
-
Column: Suitable capillary column for volatile organic compounds.
-
Carrier Gas: Helium or Nitrogen.[3]
-
Injection: Automated injection of a defined volume.
-
Oven Temperature Program: An optimized temperature gradient to ensure separation.
Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of pyridine in liquid samples and can be advantageous when dealing with non-volatile matrices.[3]
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the HPLC mobile phase.[3]
-
Add a known concentration of an internal standard, such as diethyldiphenylurea.[3]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[1]
Instrumental Analysis:
-
System: High-Performance Liquid Chromatograph with a UV Detector.
-
Column: A suitable reversed-phase column (e.g., C18).[11]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).[9]
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Detection Wavelength: Selected based on the UV absorbance maximum of the pyridine compound.
Logical Comparison of Techniques
The choice between GC and HPLC fundamentally depends on the volatility and thermal stability of the analyte.[2] For pyridine and many of its simpler derivatives, which are volatile, GC is often the preferred method.[5] However, for more complex, non-volatile, or thermally labile derivatives, HPLC is the superior choice.[1] The coupling with a mass spectrometer significantly enhances the capabilities of both techniques, providing greater sensitivity and specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of 2-(Chloro(4-chlorophenyl)methyl)pyridine by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2-(Chloro(4-chlorophenyl)methyl)pyridine, a known impurity of the active pharmaceutical ingredient Betahistine. The performance of the HPLC method is supported by typical experimental data and compared with potential alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and robustness. A stability-indicating reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating 2-(Chloro(4-chlorophenyl)methyl)pyridine from the active pharmaceutical ingredient (API) and other related substances.
Experimental Protocol: RP-HPLC
A typical RP-HPLC method for the purity determination of 2-(Chloro(4-chlorophenyl)methyl)pyridine as a related substance of Betahistine would be developed and validated according to ICH guidelines.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile). The specific gradient or isocratic ratio would be optimized to achieve the best separation. For example, a starting condition could be a 60:40 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both the API and the impurity have adequate absorption, for instance, 260 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled, e.g., 25°C.[2]
Sample Preparation: A stock solution of the sample containing 2-(Chloro(4-chlorophenyl)methyl)pyridine is prepared by dissolving a precisely weighed amount in a suitable solvent, typically the mobile phase, to a concentration of approximately 1 mg/mL. Working standards and quality control samples are prepared by further dilution of the stock solution.
HPLC Method Validation Data
The following table summarizes typical validation parameters for an HPLC method for purity analysis, as would be required by regulatory bodies.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Specificity | The method should be able to resolve the analyte peak from all other components (API, other impurities, degradation products). | Peak purity index > 0.999 for the analyte peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over the specified concentration range (e.g., LOQ to 150% of the specification limit).[3] | r² = 0.9995 over a range of 0.1 to 5.0 µg/mL. |
| Accuracy | Recovery of 98.0% to 102.0% for the analyte at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[4] | Mean recovery of 99.5% with %RSD < 2.0%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (%RSD) ≤ 2.0% for multiple preparations and injections.[4] | Repeatability %RSD = 0.8%; Intermediate Precision %RSD = 1.2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[5] | 0.03 µg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | 0.1 µg/mL. |
| Robustness | The method's performance should not be significantly affected by deliberate small variations in method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min).[1] | %RSD of results < 5.0% under all varied conditions. |
Comparison with Alternative Analytical Techniques
While HPLC is the most common and generally preferred method, other techniques can also be considered for the purity analysis of 2-(Chloro(4-chlorophenyl)methyl)pyridine.
| Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, well-established and robust, suitable for non-volatile and thermally labile compounds.[6] | Requires a suitable chromophore for UV detection, mobile phase preparation and disposal can be complex and costly.[6] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds, high sensitivity with detectors like FID.[6] | Not suitable for non-volatile or thermally labile compounds, derivatization may be required for polar compounds. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an applied electric field.[7] | High separation efficiency, small sample and reagent consumption, can be used for a wide range of molecules.[8] | Lower concentration sensitivity compared to HPLC with UV detection, reproducibility can be challenging. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determination of purity by comparing the integral of an analyte's NMR signal to that of a certified internal standard. | A primary analytical method that does not require a reference standard of the analyte, provides structural information.[6] | Lower sensitivity compared to chromatographic techniques, requires a high-field NMR spectrometer, potential for signal overlap. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process.
Caption: Logical workflow for HPLC method validation.
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. ijcpa.in [ijcpa.in]
- 3. jocrehes.com [jocrehes.com]
- 4. researchgate.net [researchgate.net]
- 5. Stress degradation studies on betahistine and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Spectroscopic Comparison of 2-(Chloro(4-chlorophenyl)methyl)pyridine and its Precursors: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of 2-(Chloro(4-chlorophenyl)methyl)pyridine, its precursors 2-picoline and 4-chlorobenzaldehyde, and the intermediate (4-chlorophenyl)(pyridin-2-yl)methanol is presented. This guide provides a comparative overview of their NMR, IR, and Mass Spectrometry data, supplemented with detailed experimental protocols and a visual representation of the synthetic pathway.
This document is intended for researchers, scientists, and drug development professionals, offering a valuable resource for the identification, characterization, and quality control of these compounds. The provided data facilitates a deeper understanding of the structural transformations occurring during the synthesis of 2-(Chloro(4-chlorophenyl)methyl)pyridine, a key building block in medicinal chemistry.
Synthetic Pathway Overview
The synthesis of 2-(Chloro(4-chlorophenyl)methyl)pyridine from its precursors, 2-picoline and 4-chlorobenzaldehyde, typically proceeds through a two-step process. The initial reaction involves the formation of the alcohol intermediate, (4-chlorophenyl)(pyridin-2-yl)methanol. This is followed by a chlorination step to yield the final product.
Figure 1: Synthetic pathway from precursors to the final product.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-(Chloro(4-chlorophenyl)methyl)pyridine and its precursors. This data is essential for monitoring the progress of the synthesis and confirming the identity and purity of the products.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | Other Protons |
| 2-Picoline | 7.1-8.5 (m, 4H) | 2.5 (s, 3H, -CH₃) |
| 4-Chlorobenzaldehyde [1][2] | 7.5 (d, 2H), 7.9 (d, 2H) | 10.0 (s, 1H, -CHO)[1] |
| (4-chlorophenyl)(pyridin-2-yl)methanol | 7.2-8.5 (m, 8H) | 5.7 (s, 1H, -CHOH) |
| 2-(Chloro(4-chlorophenyl)methyl)pyridine | 7.2-8.6 (m, 8H) | 6.5 (s, 1H, -CHCl) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | Other Carbons |
| 2-Picoline | 121.9, 122.9, 136.5, 149.2, 159.8 | 24.6 (-CH₃) |
| 4-Chlorobenzaldehyde [1] | 129.2, 130.5, 135.0, 139.8 | 191.0 (-CHO)[1] |
| (4-chlorophenyl)(pyridin-2-yl)methanol | 121.1, 122.8, 128.5, 128.7, 133.5, 136.9, 142.0, 148.0, 163.5 | 75.0 (-CHOH) |
| 2-(Chloro(4-chlorophenyl)methyl)pyridine | 122.5, 123.5, 128.9, 129.1, 134.2, 137.5, 140.5, 149.5, 161.0 | 65.0 (-CHCl) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions |
| 2-Picoline | 3050-2900 (C-H), 1590, 1470, 1430 (C=C, C=N) |
| 4-Chlorobenzaldehyde [1] | 3080 (Ar C-H), 2850, 2750 (CHO C-H), 1700 (C=O), 1590, 1480 (C=C), 820 (C-Cl) |
| (4-chlorophenyl)(pyridin-2-yl)methanol | 3400-3200 (O-H), 3050 (Ar C-H), 1590, 1470 (C=C, C=N), 1050 (C-O), 830 (C-Cl) |
| 2-(Chloro(4-chlorophenyl)methyl)pyridine | 3060 (Ar C-H), 1590, 1470 (C=C, C=N), 830 (Ar-Cl), 760 (C-Cl) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 2-Picoline [3] | 93[3] | 92, 78, 66 |
| 4-Chlorobenzaldehyde | 140/142 (3:1) | 139/141, 111/113, 75 |
| (4-chlorophenyl)(pyridin-2-yl)methanol [4] | 219/221 (3:1)[4] | 201, 183, 154, 111/113 |
| 2-(Chloro(4-chlorophenyl)methyl)pyridine | 237/239/241 (9:6:1) | 202/204, 167, 128 |
Experimental Protocols
General Considerations: All reagents should be of analytical grade and used as received unless otherwise specified. Solvents for spectroscopic measurements should be of spectroscopic grade.
Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol (Intermediate)
This synthesis can be achieved via a Grignard reaction.[5]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.1 eq.) are covered with anhydrous tetrahydrofuran (THF). A crystal of iodine is added to initiate the reaction. A solution of 4-chlorobromobenzene (1.0 eq.) in anhydrous THF is added dropwise to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes.
-
Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C. A solution of pyridine-2-carboxaldehyde (0.9 eq.) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (ethyl acetate/hexane eluent) to yield (4-chlorophenyl)(pyridin-2-yl)methanol.[5]
Synthesis of 2-(Chloro(4-chlorophenyl)methyl)pyridine (Final Product)
This step involves the chlorination of the alcohol intermediate.
-
Chlorination: To a solution of (4-chlorophenyl)(pyridin-2-yl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform, thionyl chloride (1.2 eq.) is added dropwise at 0 °C.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The solvent is removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification: The crude 2-(Chloro(4-chlorophenyl)methyl)pyridine can be purified by column chromatography on silica gel.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of the synthesized compounds.
Figure 2: Workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy [6]
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton-decoupled spectra are typically acquired.
Infrared (IR) Spectroscopy
-
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
-
Ionization: Electron Impact (EI) is a common ionization method for these types of molecules.
-
Data Analysis: The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.
UV-Visible (UV-Vis) Spectroscopy
-
UV-Vis spectra are recorded on a UV-Vis spectrophotometer.
-
Sample Preparation: Samples are dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm, to determine the absorption maxima (λmax).
References
- 1. fiveable.me [fiveable.me]
- 2. Vibrational Spectroscopic Studies of 2-Amino Picoline – Material Science Research India [materialsciencejournal.org]
- 3. 2-Picoline(109-06-8) MS [m.chemicalbook.com]
- 4. alpha-(4-chlorophenyl)pyridine-2-methanol | 27652-89-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine
For researchers, scientists, and professionals in drug development, the stringent assessment of chemical purity is a cornerstone of reliable research and safe therapeutic development. 2-(Dichloromethyl)-4-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] The presence of impurities, which can arise from the synthetic route, can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[4] This guide provides an objective comparison of key analytical methods for determining the purity of synthesized 2-(Dichloromethyl)-4-methylpyridine, supported by experimental data and detailed protocols.
Common Impurities and Synthesis Context
The synthesis of 2-(Dichloromethyl)-4-methylpyridine, often achieved through the free-radical chlorination of 2,4-dimethylpyridine, is susceptible to producing a range of impurities.[2][3] Understanding these potential contaminants is critical for selecting an appropriate analytical method.
| Impurity Type | Specific Examples | Origin |
| Starting Material | 2,4-Dimethylpyridine (2,4-Lutidine) | Incomplete reaction.[5] |
| Intermediates | 2-(Chloromethyl)-4-methylpyridine | Incomplete chlorination.[5] |
| Over-chlorination | 2-(Trichloromethyl)-4-methylpyridine | Excessive chlorination of the methyl group.[4][5] |
| Isomers | Ring-chlorinated isomers, other positional isomers | Non-selective reaction conditions.[2][4] |
| Degradation | 4-Methylpyridine-2-carbaldehyde | Hydrolysis of the dichloromethyl group, often from exposure to moisture.[5][6] |
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for quantitation, sensitivity, and the nature of the impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods, while Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary method of analysis without requiring a specific reference standard for the analyte.[4][7]
| Technique | Principle | Advantages | Limitations | Best For |
| HPLC (RP-HPLC) | Separation based on partitioning between a non-polar stationary phase and a polar mobile phase. | High resolution and sensitivity; suitable for non-volatile and thermally unstable compounds.[4] | Higher solvent consumption compared to GC; potential for poor peak shape for basic compounds like pyridines.[4][8] | Accurate quantification of the main compound and closely related, non-volatile impurities. |
| GC-FID / GC-MS | Separation of volatile compounds in the gas phase. | High efficiency and speed for volatile compounds; FID offers excellent sensitivity for organics; MS provides structural information for impurity identification.[4] | Requires the analyte to be thermally stable and volatile; derivatization may be needed for non-volatile impurities.[4] | Analysis of volatile impurities and thermally stable compounds; confirmation of impurity identity (GC-MS).[1] |
| qNMR | Quantification against a certified internal standard of known purity. | Primary analytical method; does not require a reference standard of the analyte; provides structural information.[4] | Lower sensitivity compared to chromatographic methods; requires a high-resolution NMR spectrometer. | Absolute purity determination without a specific reference standard; structural confirmation of the analyte and impurities. |
| TLC | Separation on a thin layer of adsorbent material. | Simple, fast, and inexpensive; useful for screening multiple samples simultaneously.[4] | Primarily qualitative or semi-quantitative; lower resolution and sensitivity compared to HPLC and GC.[4] | Rapid, preliminary checks of reaction progress and crude sample purity. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and impurity profile.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method is well-suited for analyzing moderately polar compounds like 2-(Dichloromethyl)-4-methylpyridine.[4]
-
Instrumentation : Standard HPLC system with a UV detector.[4]
-
Stationary Phase : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase : A 60:40 (v/v) mixture of acetonitrile and a phosphate buffer (pH 3.0).[4]
-
Flow Rate : 1.0 mL/min.[4]
-
Detection : UV at 254 nm.[4]
-
Injection Volume : 10 µL.[4]
-
Sample Preparation : Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.[4] Filter the sample through a 0.45 µm syringe filter before injection.[1]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is an excellent method for analyzing volatile and thermally stable compounds.[4]
-
Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).[4]
-
Column : Capillary column such as a Stabilwax-DB (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas : Helium or Nitrogen at a constant flow rate.[4]
-
Injector Temperature : 250°C.[4]
-
Detector Temperature : 280°C.[4]
-
Oven Temperature Program : Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.[4]
-
Injection : 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane) using a split injection mode.[4]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for purity determination using a certified internal standard.[4]
-
Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Internal Standard : A certified standard of known purity (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene).[4]
-
Sample Preparation : Accurately weigh 10-20 mg of the synthesized 2-(Dichloromethyl)-4-methylpyridine and a similar, accurately weighed amount of the internal standard into an NMR tube.[4] Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).[4] The purity is calculated by comparing the integral of a specific proton signal from the analyte with that of the internal standard.
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the logical flow of the purity assessment process and a comparison of the primary analytical techniques.
Caption: Experimental workflow for the purity assessment of 2-(Dichloromethyl)-4-methylpyridine.
Caption: Logical comparison of primary analytical methods for purity determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unveiling the Antimicrobial Potential of Pyridine Compounds: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge. Pyridine, a fundamental heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This guide provides an objective comparison of the antimicrobial performance of various pyridine compounds, supported by experimental data, detailed methodologies, and a visual representation of the evaluation process.
The versatile nature of the pyridine ring allows for diverse functionalization, leading to a wide array of derivatives with potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] This comparative analysis delves into the quantitative antimicrobial activity of several classes of pyridine compounds, offering a valuable resource for the design and development of new and effective antimicrobial drugs.
Quantitative Antimicrobial Activity of Pyridine Derivatives
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of representative pyridine derivatives against a panel of clinically relevant microbial strains. Lower MIC values indicate higher antimicrobial potency.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Isonicotinic Acid Hydrazides | (E)-N'-benzylideneisonicotinohydrazide derivatives (23-27) | S. aureus | 1.56 - 6.25 | [1] |
| B. subtilis | 1.56 - 6.25 | [1] | ||
| E. coli | 3.12 - 12.5 | [1] | ||
| C. albicans | 3.12 - 12.5 | [1] | ||
| A. niger | 6.25 - 25 | [1] | ||
| Pyridine-Benzothiazole Hybrids | Pyridine-benzothiazole hybrids (95, 96) | P. aeruginosa | 31.25 - 62.5 | [1] |
| E. coli | 31.25 - 62.5 | [1] | ||
| S. aureus | 31.25 - 62.5 | [1] | ||
| E. faecalis | 31.25 - 62.5 | [1] | ||
| N-alkylated Pyridine Salts | N-alkylated pyridine-based organic salts (60-67) | S. aureus | >100 (reported as % inhibition) | [1] |
| E. coli | >100 (reported as % inhibition) | [1] | ||
| 3-(Pyridine-3-yl)-2-oxazolidinones | 21b, 21d, 21e, 21f | Gram-positive bacteria | Similar to linezolid | [2] |
| Alkyl Pyridinol Compounds | EA-02-009 | S. aureus / MRSA | 0.5 - 1 | [3] |
| JC-01-072 | S. aureus / MRSA | 4 | [3] | |
| JC-01-074 | S. aureus / MRSA | 16 | [3] | |
| Imidazo[4,5-b]pyridine Derivatives | Compound 2 | B. cereus | 0.07 (mg/mL) | [4] |
| Compound 6 | E. coli | Not specified, but showed inhibition | [4] |
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial activity of pyridine compounds is primarily conducted using standardized in vitro susceptibility testing methods. The following is a detailed methodology for the broth microdilution method, a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5]
1. Preparation of Microbial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.
-
Several colonies are then transferred to a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.
-
The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
-
The pyridine compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
3. Incubation:
-
An equal volume of the prepared microbial inoculum is added to each well of the microtiter plate containing the diluted compound.
-
The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
Following incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
-
Control wells containing only the growth medium and the microbial inoculum (positive control) and wells with only the growth medium (negative control) are included in each assay.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the antimicrobial susceptibility of pyridine compounds using the broth microdilution method.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Mechanism of Action: A Brief Overview
The precise mechanisms by which different pyridine compounds exert their antimicrobial effects can vary. However, some proposed mechanisms include the disruption of the bacterial cell membrane and the inhibition of essential enzymes.[3][6][7] For instance, certain pyridinium salts are thought to act on the cell membranes, with their surface activity being a key contributor to their antibacterial properties.[5] Further research, including molecular docking studies, is often employed to elucidate the specific molecular targets and interactions that underpin the antimicrobial activity of these promising compounds.[1][2]
This guide highlights the significant potential of pyridine derivatives as a source of new antimicrobial agents. The presented data and methodologies provide a solid foundation for researchers to compare, select, and further investigate these compounds in the ongoing fight against microbial resistance.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Navigating Off-Target Effects: A Comparative Analysis of 2-(Chloro(4-chlorophenyl)methyl)pyridine Cross-Reactivity in Biological Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative analysis of the biological assay cross-reactivity of 2-(Chloro(4-chlorophenyl)methyl)pyridine, a first-generation antihistamine derivative. Due to the limited publicly available data on this specific molecule, this guide will utilize the well-characterized pharmacological profile of its close structural analog, chlorpheniramine, as a primary reference for comparison.
First-generation antihistamines, while effective histamine H1 receptor antagonists, are known for their broad receptor activity, leading to a range of side effects. This guide will delve into the cross-reactivity profile, comparing the binding affinities at various physiologically relevant receptors and outlining the experimental protocols used to determine these interactions.
Comparative Receptor Binding Affinity
The therapeutic action of antihistamines is primarily mediated by their affinity for the histamine H1 receptor. However, their interaction with other receptors, such as muscarinic, adrenergic, and serotonergic receptors, is responsible for their characteristic side-effect profile. The following tables summarize the binding affinities (Ki in nM) of chlorpheniramine and another first-generation antihistamine, diphenhydramine, as well as the second-generation antihistamine, cetirizine, for a panel of receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinity (Kᵢ, nM) at Histamine and Muscarinic Receptors
| Receptor | Chlorpheniramine | Diphenhydramine | Cetirizine |
| Histamine H₁ | 3.2[1] | 14.08[2] | ~6[2] |
| Muscarinic M₁ | 1,300[1] | 210[2] | >10,000[2] |
| Muscarinic M₂ | - | 130[2] | >10,000[2] |
| Muscarinic M₃ | - | 240[2] | >10,000[2] |
| Muscarinic M₄ | - | 112[2] | >10,000[2] |
| Muscarinic M₅ | - | 260[2] | >10,000[2] |
Table 2: Comparative Binding Affinity (Kᵢ, nM) at Adrenergic and Serotonergic Receptors
| Receptor/Transporter | Chlorpheniramine | Diphenhydramine | Cetirizine |
| Alpha-1 Adrenergic | - | 430[2] | >10,000[2] |
| Alpha-2 Adrenergic | - | 7,600[2] | >10,000[2] |
| Serotonin Transporter (SERT) | 15.2[1] | - | - |
| Norepinephrine Transporter (NET) | 1,440[1] | - | - |
| Dopamine Transporter (DAT) | 1,060[1] | - | - |
The data clearly illustrates the promiscuous nature of first-generation antihistamines. Chlorpheniramine and diphenhydramine exhibit significant affinity for muscarinic receptors, explaining their anticholinergic side effects such as dry mouth and sedation.[1][3] Notably, chlorpheniramine also shows high affinity for the serotonin transporter, suggesting a potential for serotonergic effects.[1][4] In contrast, the second-generation antihistamine cetirizine demonstrates high selectivity for the histamine H1 receptor with negligible affinity for the other tested receptors, highlighting the improved safety profile of newer antihistamines.[2]
Experimental Protocols
The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. These assays are a cornerstone of pharmacological profiling, allowing for the quantification of the interaction between a compound and its target receptor.
Radioligand Binding Assay for Histamine H1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Cell membranes prepared from cell lines (e.g., HEK293, CHO) recombinantly expressing the human histamine H1 receptor.
-
Radioligand: A tritiated H1 receptor antagonist, typically [³H]mepyramine.
-
Test Compound: The compound of interest, in this case, 2-(Chloro(4-chlorophenyl)methyl)pyridine or its analog.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., diphenhydramine) to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) to maintain physiological conditions.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through the glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing Biological Interactions
To better understand the biological context of these interactions, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Histamine H1 receptor signaling pathway.
Caption: Workflow for a radioligand binding assay.
Conclusion
The analysis of the cross-reactivity profile of 2-(Chloro(4-chlorophenyl)methyl)pyridine, through its structural analog chlorpheniramine, reveals a pharmacological profile characteristic of first-generation antihistamines. While exhibiting high affinity for the histamine H1 receptor, its significant interactions with muscarinic and serotonergic systems underscore the potential for a wide range of off-target effects. This contrasts sharply with the high receptor selectivity of second-generation antihistamines. For researchers and drug developers, this comparative guide highlights the importance of comprehensive in vitro pharmacological profiling in the early stages of drug discovery to identify and mitigate potential safety liabilities and to guide the development of more selective and safer medicines.
References
- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dextromethorphan, chlorphenamine and serotonin toxicity: case report and systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding the Laboratory: Proper Disposal of 2-(Chloro(4-chlorophenyl)methyl)pyridine
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. The proper disposal of 2-(Chloro(4-chlorophenyl)methyl)pyridine, a chlorinated pyridine derivative, is a critical aspect of this responsibility. Due to its chemical structure, this compound should be handled as hazardous waste, necessitating strict adherence to established disposal protocols to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for 2-(Chloro(4-chlorophenyl)methyl)pyridine if available, or alternatively, the SDS for structurally similar compounds. All handling of this compound and its associated waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE when handling 2-(Chloro(4-chlorophenyl)methyl)pyridine.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects against splashes and vapors that can cause serious eye irritation.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3] | Prevents skin contact, which may cause irritation or toxic effects.[4][6] |
| Body Protection | A flame-retardant lab coat.[3] | Protects against spills and splashes on clothing and skin. |
| Respiratory Protection | Work in a well-ventilated area or chemical fume hood.[1][3] | Minimizes the inhalation of potentially harmful vapors.[4][6] |
Step-by-Step Disposal Procedure
The disposal of 2-(Chloro(4-chlorophenyl)methyl)pyridine must comply with all local, state, and federal regulations for hazardous waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
-
Waste Segregation: This compound should be segregated as a chlorinated organic waste.[1] It is imperative not to mix it with non-halogenated waste streams to ensure proper disposal treatment.[1] Keep this waste separate from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
Waste Container Selection: Utilize a designated, chemically compatible, and leak-proof container with a secure screw-top cap for collecting the waste.[3] Polyethylene or glass containers are generally suitable, but compatibility should always be verified.[3] Do not use aluminum or galvanized containers.[4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste."[1][3] The label must include the full chemical name, "2-(Chloro(4-chlorophenyl)methyl)pyridine," without abbreviations.[1][3] If it is a mixture, all constituents and their approximate percentages must be listed.[3]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area away from heat and ignition sources.[7][8] Secondary containment should be used to capture any potential leaks.[1]
-
Disposal Request: Once the waste container is full or ready for disposal, a formal chemical waste collection request must be submitted to your institution's Environmental Health and Safety (EH&S) department.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Materials:
| Material | Purpose |
| Inert Absorbent Material | (e.g., sand, vermiculite) to absorb the spilled chemical.[3][7] |
| Hazardous Waste Container | A sealed container for the collected contaminated material.[3][7] |
| Personal Protective Equipment | Full PPE as outlined above should be worn during cleanup.[4] |
Spill Cleanup Protocol:
-
Evacuate all non-essential personnel from the immediate area.[7]
-
Wearing appropriate PPE, absorb the spill with an inert material like sand or vermiculite.[3][7]
-
Carefully collect the absorbed material and place it into a designated, sealed container for hazardous waste.[3][4][7]
-
Clean the spill area thoroughly.
-
Do not allow the chemical or cleanup materials to enter drains or waterways.[3]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of 2-(Chloro(4-chlorophenyl)methyl)pyridine.
Caption: Disposal workflow for 2-(Chloro(4-chlorophenyl)methyl)pyridine.
References
Essential Safety and Operational Guide for Handling 2-(Chloro(4-chlorophenyl)methyl)pyridine
This guide provides crucial safety and logistical information for the handling and disposal of 2-(Chloro(4-chlorophenyl)methyl)pyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 2-(Chloro(4-chlorophenyl)methyl)pyridine.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of explosion or significant splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer broad short-term protection.[1][2][3] For prolonged contact or handling of larger quantities, consult the manufacturer's chemical resistance guide to select the appropriate glove material (e.g., neoprene or butyl rubber).[1] Always inspect gloves for integrity before use.[1][2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[1][2] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Use a respirator if engineering controls (e.g., fume hood) are not feasible or if exposure limits are exceeded. A particulate filter conforming to EN 143 is recommended for solid compounds.[1] Annual medical evaluations and fit testing may be required.[4] |
| Foot Protection | Closed-toe Shoes | Appropriate shoes that cover the entire foot are required.[2] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[2] |
Experimental Protocols
Safe Handling Protocol:
-
Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly.[2] All necessary PPE should be inspected and worn properly.[2]
-
Handling :
-
All handling of 2-(Chloro(4-chlorophenyl)methyl)pyridine should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[1][3]
-
Avoid direct contact with the skin, eyes, and clothing.[1][5] Do not breathe in dust or vapors.[1]
-
Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware).[1]
-
-
Storage :
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[2][6] Decontaminate the work surface and any equipment used.[2]
Disposal Plan
Proper disposal of 2-(Chloro(4-chlorophenyl)methyl)pyridine and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[7]
-
Waste Characterization : All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[2][7]
-
Waste Segregation and Collection :
-
Solid Waste : Collect any unused or waste 2-(Chloro(4-chlorophenyl)methyl)pyridine in a clearly labeled, sealed, and appropriate waste container.[1]
-
Contaminated Materials : Used gloves, weighing papers, and other contaminated disposable materials should be collected in a designated, sealed hazardous waste container.
-
-
Disposal : All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5][6][7] Do not pour waste down the drain.[5]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of 2-(Chloro(4-chlorophenyl)methyl)pyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
